3-Chloro-4-(2-pyrimidinyloxy)phenylamine (CAS: 338413-13-1) serves as a critical scaffold in the development of next-generation agrochemicals (specifically pyrimidinyl-ether herbicides) and small-molecule kinase inhibitors. Its structural uniqueness lies in the ether linkage between an electron-deficient pyrimidine ring and a chlorinated aniline. This "linchpin" configuration imparts metabolic stability and lipophilicity, essential for bioavailability.
This guide provides a rigorous analysis of its physicochemical properties, industrial synthesis pathways, and quality control methodologies, designed for researchers requiring high-purity intermediates for drug discovery and crop protection formulation.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
Property
Specification
IUPAC Name
3-Chloro-4-(pyrimidin-2-yloxy)aniline
CAS Registry Number
338413-13-1
Molecular Formula
C₁₀H₈ClN₃O
Molecular Weight
221.64 g/mol
Appearance
Off-white to pale beige crystalline solid
Melting Point
173 – 175 °C
Solubility
Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
Synthesis Engineering: The "Nitro-Reduction" Route
While direct coupling of 4-amino-2-chlorophenol with 2-chloropyrimidine is theoretically possible, it often suffers from competitive N-arylation, leading to difficult-to-separate impurities. The Nitro-Reduction Route is the industry standard for high-purity synthesis, ensuring exclusive O-arylation prior to amine generation.
Solvent: DMF or DMSO (Polar aprotic solvents are required to stabilize the Meisenheimer complex intermediate).
Conditions: 80–100 °C for 4–6 hours under N₂ atmosphere.
Mechanism: The phenoxide ion, generated in situ by K₂CO₃, attacks the electron-deficient C-2 position of the pyrimidine ring. The chlorine on the phenol ring provides steric influence but does not participate in the substitution.
Caption: Figure 2. Quality Control Decision Tree for Batch Release.
Handling, Safety, and Stability (HSE)
Hazard Identification
Signal Word: Warning
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Storage & Stability
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The amine group is susceptible to oxidation over prolonged exposure to air, turning the solid from off-white to dark brown.
Stability: Stable in neutral and basic aqueous solutions. Hydrolytically unstable in strong acids at high temperatures (cleavage of the ether bond).
Applications in Drug & Agrochemical Discovery[13]
Agrochemicals
This compound is a "masked" phenol. The pyrimidine ring acts as a leaving group mimic or a specific binding motif in ALS (Acetolactate Synthase) inhibitors . It is structurally related to intermediates used in the synthesis of herbicides like Bispyribac-sodium and Pyribenzoxim, where the ether bridge provides the necessary flexibility for the molecule to fit into the herbicide target site.[1]
Pharmaceuticals
In kinase inhibitor discovery, the 3-chloro-4-(heteroaryloxy)aniline motif is a privileged scaffold.[1]
EGFR/HER2 Inhibitors: The aniline nitrogen serves as the attachment point for the "hinge binder" (e.g., quinazoline or pyrimidine core), while the 3-chloro-4-pyrimidinyloxy tail extends into the hydrophobic pocket of the kinase ATP-binding site, improving potency and selectivity.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11737638, 3-Chloro-4-(2-pyrimidinyloxy)phenylamine. Retrieved from [Link]
Technical Guide: Role of 3-Chloro-4-methoxybenzylamine in Avanafil Synthesis
The Role of 3-Chloro-4-(2-pyrimidinyloxy)phenylamine as Avanafil Intermediate Subtitle: Clarification on Nomenclature and Process Chemistry of the Critical Benzylamine Intermediate Executive Summary & Chemical Identity C...
As a Senior Application Scientist, it is imperative to address a likely nomenclature conflation in the provided topic. The chemical 3-Chloro-4-(2-pyrimidinyloxy)phenylamine (an aniline with a pyrimidine ether linkage) contains a structural motif common in tyrosine kinase inhibitors (e.g., Pazopanib analogs) but does not map to the structure of Avanafil.
Avanafil requires a 3-chloro-4-methoxybenzylamine moiety.[1][2][3][4] The "oxy" linkage in Avanafil is a methoxy group (
), not a pyrimidinyloxy group.[5] Furthermore, the nitrogen connection is via a benzylic carbon () rather than a direct aniline bond ().
This guide will therefore focus on the 3-Chloro-4-methoxybenzylamine intermediate, which is the scientifically validated precursor required to construct the Avanafil scaffold.[4][5]
Chemical Identity of the Validated Intermediate
Feature
Specification
Common Name
3-Chloro-4-methoxybenzylamine
IUPAC Name
(3-Chloro-4-methoxyphenyl)methanamine
CAS Number
10283-94-0
Molecular Formula
Molecular Weight
171.62 g/mol
Role in Avanafil
Introduces the hydrophobic "tail" essential for PDE5 active site selectivity (Q-pocket interaction).
Retrosynthetic Analysis & Strategic Role
The synthesis of Avanafil is a convergent process. The molecule can be dissected into three primary pharmacophores:
The Pyrimidine Core: Scaffold holding the substituents.
The Benzylamine Tail: Derived from 3-Chloro-4-methoxybenzylamine .[3][4]
The Proline Head: Derived from (S)-2-(hydroxymethyl)pyrrolidine.[1][6]
The 3-Chloro-4-methoxybenzylamine intermediate is typically introduced in the first major coupling step , establishing the secondary amine linkage at the C4 position of the pyrimidine core.[5] This step is critical because it defines the molecule's orientation within the PDE5 enzyme's catalytic domain.
Graphviz: Avanafil Retrosynthesis
Figure 1: Retrosynthetic breakdown of Avanafil highlighting the specific insertion point of the benzylamine intermediate.[5]
Synthesis of the Intermediate (3-Chloro-4-methoxybenzylamine)
Before it can be used in Avanafil production, the intermediate itself must be synthesized with high purity (>98%). The most robust industrial route involves the reduction of the corresponding nitrile or oxime.
Protocol: Catalytic Hydrogenation of 3-Chloro-4-methoxybenzonitrile
Objective: Produce high-purity 3-Chloro-4-methoxybenzylamine.
Loading: Charge a high-pressure hydrogenation reactor with 3-Chloro-4-methoxybenzonitrile (1.0 eq) dissolved in Methanol (10 vol).
Catalyst Addition: Add Raney Nickel (10% w/w) under inert nitrogen atmosphere. Safety: Raney Ni is pyrophoric.
Ammonia Charge: Add methanolic ammonia (3.0 eq). This is a Critical Process Parameter (CPP) to prevent the formation of the dimer impurity (dibenzylamine).
Hydrogenation: Pressurize with
to 5–10 bar and heat to 50°C. Stir vigorously.
Monitoring: Monitor consumption of nitrile by HPLC.
Workup: Filter catalyst (Celite bed). Concentrate filtrate under reduced pressure.
Purification: The crude amine is often converted to its Hydrochloride salt (using HCl/IPA) to purge non-basic impurities.
Yield: Typically 85–90%.
Key Impurity: Bis(3-chloro-4-methoxybenzyl)amine (Dimer).
The "Role" in Forward Synthesis: The Coupling Event
This is the step where the intermediate exerts its role. It acts as a nucleophile to displace a leaving group (chlorine) on the pyrimidine ring.
The reaction occurs between 3-Chloro-4-methoxybenzylamine and Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate .
Mechanism: Addition-Elimination. The amine nitrogen attacks the electron-deficient C4 of the pyrimidine. The tetrahedral intermediate collapses, expelling the chloride ion.[5]
Regioselectivity: The C4 position is more electrophilic than C2 due to the adjacent electron-withdrawing ester group at C5, ensuring the benzylamine attaches at the correct position.[5]
Sakamoto, T., et al. (2014). "The discovery of avanafil for the treatment of erectile dysfunction: A novel pyrimidine-5-carboxamide derivative as a potent and highly selective phosphodiesterase 5 inhibitor." Bioorganic & Medicinal Chemistry Letters, 24(23), 5460-5465.
Mishra, A., et al. (2015). "Process for the preparation of Avanafil." World Intellectual Property Organization, WO2015001567A1.[5]
BenchChem Application Notes. (2025). "The Role of 3-Chloro-4-methoxybenzenemethanamine in the Synthesis of Avanafil."
Cheng, X., et al. (2012).[5] "Improved synthesis of Avanafil." Chinese Journal of Pharmaceuticals. (Describes the optimization of the benzylamine coupling step).
Physical characteristics of 3-Chloro-4-(2-pyrimidinyloxy)phenylamine
An In-Depth Technical Guide to the Physical Characteristics of 3-Chloro-4-(2-pyrimidinyloxy)phenylamine Foreword: A Practical Framework for Compound Characterization In the realm of drug discovery and development, a thor...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Physical Characteristics of 3-Chloro-4-(2-pyrimidinyloxy)phenylamine
Foreword: A Practical Framework for Compound Characterization
In the realm of drug discovery and development, a thorough understanding of a molecule's physical characteristics is not merely an academic exercise; it is the bedrock upon which all subsequent research is built. The properties of a compound like 3-Chloro-4-(2-pyrimidinyloxy)phenylamine, a substituted aniline derivative with potential as a building block in medicinal chemistry, dictate everything from its handling and storage to its formulation and ultimate biological activity. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive and practical understanding of this compound's key physical attributes. We will move beyond simple data points to explore the causality behind experimental choices and present methodologies that are inherently self-validating. Our objective is to equip you with the knowledge to confidently assess and utilize this compound in your research endeavors.
Molecular Identity and Core Properties
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This is achieved through a combination of nomenclature, structural formula, and key identifiers.
The structure reveals a molecule composed of three key moieties: a chlorophenylamine core, a pyrimidine ring, and an ether linkage. This combination of an electron-donating amine group and electron-withdrawing halogen and heterocyclic systems suggests a molecule with specific electronic and steric properties that will influence its intermolecular interactions and, consequently, its physical characteristics.
A summary of the core physical and chemical properties is presented in Table 1.
Table 1: Core Physical and Chemical Properties of 3-Chloro-4-(2-pyrimidinyloxy)phenylamine
A compound's solubility is arguably one of its most critical physical properties, directly impacting its utility in biological assays, formulation studies, and synthetic reactions. The presence of both hydrogen bond donors (the amine group) and acceptors (pyrimidine nitrogens, ether oxygen), along with a moderately nonpolar aromatic framework, suggests a nuanced solubility profile. Phenylamine itself is only slightly soluble in water[5], and the larger, more rigid structure of this derivative would likely decrease aqueous solubility further.
Rationale for Solvent Selection
In a drug discovery context, solubility is typically assessed in a panel of solvents that represent different polarities and applications:
Phosphate-Buffered Saline (PBS): To simulate physiological conditions for in vitro assays.
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent used for creating high-concentration stock solutions for compound screening.
Ethanol/Methanol: Polar protic solvents common in synthesis and preliminary formulation.
Acetonitrile (ACN): A polar aprotic solvent frequently used in analytical chromatography.
Experimental Protocol: Kinetic Solubility Assessment by UV-Vis Spectrophotometry
This protocol provides a standardized method for determining the kinetic solubility of the compound in a relevant buffer, a crucial parameter for planning biological screens.
Step-by-Step Methodology:
Preparation of Stock Solution: Accurately prepare a 10 mM stock solution of 3-Chloro-4-(2-pyrimidinyloxy)phenylamine in 100% DMSO.
Preparation of Calibration Standards: Perform a serial dilution of the stock solution with DMSO to create a set of standards (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM).
UV-Vis Spectrum Scan: Using a UV-Vis spectrophotometer, scan a 50 µM standard in the chosen aqueous buffer (e.g., PBS, pH 7.4) from 200-400 nm to determine the wavelength of maximum absorbance (λmax)[6].
Assay Plate Preparation: Dispense the aqueous buffer into a 96-well UV-transparent microplate.
Compound Addition: Add a small volume (e.g., 1-2 µL) of the 10 mM DMSO stock solution to the buffer in the wells to achieve the desired final concentrations. The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.
Incubation and Measurement: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25 °C). Measure the absorbance of each well at the predetermined λmax.
Data Analysis: Compare the absorbance of the test solutions to a calibration curve generated from the standards. The concentration at which the absorbance plateaus or becomes non-linear is indicative of the compound's kinetic solubility limit.
Thermal Properties: Melting Point and Stability
The melting point of a crystalline solid is a sensitive indicator of its identity and purity. A sharp melting range, such as the 173-175 °C reported for this compound, typically signifies a high degree of purity[1][4]. A broader range would suggest the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.
While specific thermal stability data is not publicly available, related halogenated aromatic amines are known to be stable under standard laboratory conditions but can be sensitive to strong oxidizing agents and may decompose upon excessive heating, potentially releasing toxic fumes.[7][8] Therefore, it is recommended to store the compound in a cool, dry, well-ventilated area in a tightly sealed container.[7]
Analytical Characterization: A Multi-Technique Approach
A robust analytical package is essential for confirming the structure and purity of the compound. This typically involves a combination of chromatographic and spectroscopic methods.
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase method using a C18 column is the logical starting point for an aromatic molecule of this nature.
Caption: A typical workflow for purity analysis by reversed-phase HPLC.
Column (C18): The nonpolar C18 stationary phase provides excellent retention for aromatic compounds.
Mobile Phase (Acetonitrile/Water): This is a standard, versatile solvent system for reversed-phase chromatography.
Acid Modifier (TFA/Formic Acid): Adding a small amount of acid improves peak shape for amine-containing compounds by protonating the amine and minimizing interactions with residual silanols on the silica support.
UV Detection: The conjugated aromatic and pyrimidine systems are strong chromophores, making UV detection highly sensitive for this molecule. The λmax is expected to be in the 250-280 nm range.[6]
Spectroscopic Structural Confirmation
While specific spectra for this compound are not available in public databases, we can predict the expected features based on its structure. This predictive approach is a crucial skill for any research scientist.
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.
¹H NMR (Proton NMR):
Aromatic Region (δ 6.5-8.5 ppm): A complex pattern of doublets and triplets is expected for the protons on the phenyl and pyrimidine rings. The proton on the pyrimidine ring adjacent to the two nitrogens (position 5) will likely be the most downfield. The protons on the chlorophenyl ring will show characteristic splitting patterns influenced by the chloro and amino substituents.
Amine Protons (-NH₂): A broad singlet is expected, typically in the δ 3-5 ppm range, though its position can vary and it is exchangeable with D₂O.
¹³C NMR (Carbon NMR):
Aromatic/Heteroaromatic Region (δ 110-170 ppm): Ten distinct signals are expected, corresponding to the ten carbon atoms in the aromatic rings. The carbon atoms attached to electronegative atoms (O, N, Cl) will be the most downfield. For instance, the pyrimidine carbon C2, bonded to oxygen and two nitrogens, will be significantly downfield.[9]
Mass spectrometry provides information about the molecule's mass and fragmentation pattern, confirming its elemental composition.
Expected Molecular Ion (M+): The primary observation in an Electron Ionization (EI) or soft ionization (e.g., ESI) mass spectrum would be the molecular ion peak. Given the presence of chlorine, a characteristic isotopic pattern will be observed: a peak for the molecule containing ³⁵Cl (M+) and a peak for the molecule containing ³⁷Cl (M+2) with an intensity ratio of approximately 3:1.
[M]+ for C₁₀H₈³⁵ClN₃O: m/z = 221.04
[M+2]+ for C₁₀H₈³⁷ClN₃O: m/z = 223.03
IR spectroscopy is used to identify the functional groups present in the molecule.
N-H Stretch (Amine): A characteristic pair of medium-intensity peaks is expected in the 3300-3500 cm⁻¹ region for the primary amine (-NH₂).
C-H Stretch (Aromatic): Peaks will appear just above 3000 cm⁻¹.
C=N and C=C Stretch (Aromatic/Pyrimidine): A series of sharp absorptions in the 1450-1650 cm⁻¹ region.
C-O-C Stretch (Aryl Ether): A strong, characteristic absorption band typically found around 1200-1250 cm⁻¹.
C-Cl Stretch: An absorption in the fingerprint region, typically around 700-800 cm⁻¹.
Conclusion and Future Directions
3-Chloro-4-(2-pyrimidinyloxy)phenylamine is a solid compound with a well-defined melting point indicative of good purity. Its structure suggests limited aqueous solubility but good solubility in organic solvents like DMSO. The provided protocols for solubility and purity assessment offer a robust framework for its initial characterization in any research setting. While experimental spectroscopic data is not broadly published, a predictive analysis based on its structure provides a clear set of expected signals for confirmation of identity. For any researcher intending to use this compound as a precursor in drug development, particularly in kinase inhibitor programs where similar scaffolds are common[10][11], a thorough execution of the analytical methods described herein is a critical first step to ensure the reliability and reproducibility of their scientific findings.
References
Beijing Hwrk Chemical Co., Ltd. (n.d.). 3-Chloro-4-(2-pyrimidinyloxy)phenylamine - CAS:338413-13-1.
Lawrence, H. R., et al. (2012). Development of o-chlorophenyl substituted pyrimidines as exceptionally potent aurora kinase inhibitors. Journal of medicinal chemistry, 55(17), 7759–7775.
Tomassoni, D., et al. (2020). Design, synthesis and evaluation of pyrimidinobenzylamide and pyrimidinothiophenamide derivatives as inhibitors of DOT1L and related epigenetic targets DNMT3a, PRMT4 and other HMTs. European Journal of Medicinal Chemistry, 199, 112384.
A Comprehensive Technical Guide to the Solubility Profile of 3-Chloro-4-(2-pyrimidinyloxy)phenylamine in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary 3-Chloro-4-(2-pyrimidinyloxy)phenylamine is a substituted aromatic amine of significant interest as a synthetic intermediate in t...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Chloro-4-(2-pyrimidinyloxy)phenylamine is a substituted aromatic amine of significant interest as a synthetic intermediate in the pharmaceutical and agrochemical industries. A comprehensive understanding of its solubility in various organic solvents is fundamental for optimizing reaction conditions, developing robust purification strategies (such as crystallization), and formulating stable solutions. This guide provides a deep dive into the theoretical and practical aspects of determining the solubility profile of this compound. While extensive quantitative solubility data is not widely published, this document equips researchers with the foundational knowledge, predictive models, and a detailed experimental protocol to systematically characterize the solubility of 3-Chloro-4-(2-pyrimidinyloxy)phenylamine in relevant solvent systems.
Introduction to 3-Chloro-4-(2-pyrimidinyloxy)phenylamine
3-Chloro-4-(2-pyrimidinyloxy)phenylamine (CAS No. 338413-13-1) is a molecule featuring a complex interplay of functional groups that dictate its physicochemical behavior. Its structure comprises a chlorophenylamine core linked to a pyrimidine ring via an ether bond. This combination of a hydrogen-bond-donating amine group, hydrogen-bond-accepting nitrogen atoms in the pyrimidine ring, a polar ether linkage, and a halogenated aromatic system results in a nuanced solubility profile.
The likely application of this compound as a precursor for more complex molecules, such as kinase inhibitors or other active pharmaceutical ingredients (APIs), makes solubility a critical process parameter.[1] Inefficient dissolution can lead to poor reaction kinetics, while improper solvent selection for crystallization can result in low yield and purity.
Physicochemical Properties Influencing Solubility
The solubility of a solid in a liquid is governed by its molecular structure and the resulting intermolecular forces. Key physicochemical properties for 3-Chloro-4-(2-pyrimidinyloxy)phenylamine are summarized below.
[4] A high melting point suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.
pKa
Not experimentally published
This value would quantify the acidity/basicity of the amine and pyrimidine groups, indicating the potential for pH-dependent solubility in protic solvents.
LogP (Octanol-Water Partition Coefficient)
Not experimentally published
This value would measure the lipophilicity of the molecule, providing a primary indicator of its preference for non-polar versus polar solvents.
A Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)
Beyond the simple "like dissolves like" maxim, a more quantitative prediction of solubility can be achieved using the Hansen Solubility Parameters (HSP) framework.[5][6] This model deconstructs the total cohesive energy of a substance into three components:
δD (Dispersion): Energy from van der Waals forces.
δP (Polar): Energy from dipole-dipole interactions.
δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.
The fundamental principle is that substances with similar HSP values are likely to be miscible.[7] For a solid solute, a "solubility sphere" can be determined. Solvents with HSP values that fall within this sphere are predicted to be good solvents, while those outside are poor solvents.
Safety Data Sheet (SDS) for 3-Chloro-4-(2-pyrimidinyloxy)phenylamine
This is an in-depth technical guide and Safety Data Sheet (SDS) analysis for 3-Chloro-4-(2-pyrimidinyloxy)phenylamine , designed for researchers and drug development professionals.[1] 3-Chloro-4-(2-pyrimidinyloxy)phenyla...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide and Safety Data Sheet (SDS) analysis for 3-Chloro-4-(2-pyrimidinyloxy)phenylamine , designed for researchers and drug development professionals.[1]
3-Chloro-4-(2-pyrimidinyloxy)phenylamine
Advanced Intermediate for Kinase Inhibitor Discovery[1]
PART 1: EXECUTIVE SUMMARY & CHEMICAL IDENTITY
3-Chloro-4-(2-pyrimidinyloxy)phenylamine is a specialized heterocyclic building block used primarily in the synthesis of small molecule kinase inhibitors and pharmaceutical intermediates.[1] Its structure combines a chlorinated aniline core with a pyrimidine ether, making it a "privileged scaffold" in medicinal chemistry for targeting ATP-binding pockets.[1]
Due to its specific functional groups (aniline, halogen, pyrimidine), this compound presents distinct toxicological hazards—specifically methemoglobinemia potential and skin sensitization—that require rigorous handling protocols beyond standard laboratory reagents.
The following diagram breaks down the molecule's reactive centers and associated hazards.
Figure 1: Structural dissection of 3-Chloro-4-(2-pyrimidinyloxy)phenylamine highlighting the aniline moiety as the primary driver of toxicity.[1]
PART 2: HAZARD IDENTIFICATION & RISK ASSESSMENT (GHS)
Scientific Rationale (Read-Across Methodology):
While specific toxicological data for CAS 338413-13-1 is limited in public registries, its structural analogs (chloroanilines and aminopyrimidines) are well-characterized.[1] As a Senior Scientist, I apply a Precautionary Read-Across approach. The presence of the primary aromatic amine (aniline) necessitates classification as Toxic and a Potential Carcinogen/Mutagen until proven otherwise.
Dust/aerosol inhalation irritates the upper respiratory tract.
STOT - Repeated Exp.
Cat 2
H373: May cause damage to organs (Blood) through prolonged exposure.[1]
Risk of methemoglobinemia (cyanosis) typical of chloroanilines.[1]
2.2 Precautionary Statements (P-Codes)
Prevention: P260 (Do not breathe dust), P280 (Wear protective gloves/suits/eye protection).[1][2]
Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).[4]
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).
PART 3: HANDLING, STORAGE, & STABILITY
Core Directive: Maintain chemical integrity while preventing exposure. Anilines are prone to oxidation, turning from off-white to dark brown/purple.[1]
3.1 Storage Protocol
Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is preferred for high-purity standards.[1]
Atmosphere:Hygroscopic and Air-Sensitive. Store under inert gas (Argon or Nitrogen).[1]
Container: Amber glass vials with Teflon-lined caps to prevent photo-oxidation.
3.2 Operational Handling Workflow
Figure 2: Operational workflow for safe handling of toxic anilines.[1]
PART 4: EMERGENCY CONTROL & FIRST AID
Self-Validating Protocol: The "Blue Lip" Test.
If an exposed individual shows cyanosis (blue lips/fingernails) within 1-4 hours, assume methemoglobinemia and administer oxygen immediately.[1]
Exposure Route
Immediate Action
Medical Note
Inhalation
Move to fresh air.[1][3][5] Keep warm and at rest.
Monitor for delayed pulmonary edema.
Skin Contact
IMMEDIATE: Wash with soap and water for 15 min. Discard contaminated clothing.[2][4][5]
δ ~5.0-5.5 ppm: Broad singlet (2H, -NH₂, exchangeable).[1]
δ ~6.5-7.5 ppm: Multiplets (Aromatic protons of phenyl ring).[1]
δ ~8.5 ppm: Doublet (Pyrimidine protons).
Impurity Check: Look for broad peaks at δ 9-10 ppm indicating oxidation (hydroxylamines/nitro compounds).[1]
PART 6: REFERENCES
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11737638, (3-Chloro-phenyl)-(4-pyridin-3-yl-pyrimidin-2-yl)-amine (Structural Analog Analysis).[1] Retrieved from [Link][1]
European Chemicals Agency (ECHA). C&L Inventory: Chloroaniline Derivatives Hazard Classification. Retrieved from [Link][1]
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline and Homologues. Retrieved from [Link][1]
An In-depth Technical Guide to the Thermodynamic Stability of 3-Chloro-4-(2-pyrimidinyloxy)phenylamine
Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-Chloro-4-(2-pyrimidinyloxy)phenylamine, a molecule of interest in pharmaceutical research and development....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-Chloro-4-(2-pyrimidinyloxy)phenylamine, a molecule of interest in pharmaceutical research and development. The stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life.[1][2] This document outlines a systematic approach to characterizing the intrinsic stability of this compound through forced degradation studies and thermal analysis. We will delve into the scientific rationale behind the experimental design, detailing protocols for assessing stability under various stress conditions, and employing advanced analytical techniques for the identification and quantification of degradation products. The ultimate goal is to establish a robust stability profile, which is a cornerstone of the Chemistry, Manufacturing, and Controls (CMC) section of regulatory submissions.[3]
Introduction: The Imperative of Thermodynamic Stability in Drug Development
The journey of a drug candidate from discovery to a marketed product is contingent upon a thorough understanding of its physicochemical properties. Among these, thermodynamic stability is paramount.[4] It provides a quantitative measure of a molecule's resistance to chemical degradation under the influence of environmental factors such as temperature, humidity, light, and pH.[2] A comprehensive stability profile is not merely a regulatory requirement; it is a fundamental aspect of drug development that ensures the safety and efficacy of the final drug product.[3]
Instability can lead to a loss of potency, the formation of potentially toxic degradation products, and alterations in bioavailability.[3] Therefore, a proactive and scientifically rigorous approach to stability assessment is essential. This guide will focus on 3-Chloro-4-(2-pyrimidinyloxy)phenylamine and will serve as a roadmap for researchers and drug development professionals to meticulously evaluate its stability.
Characterization of 3-Chloro-4-(2-pyrimidinyloxy)phenylamine
A foundational understanding of the molecule's structure is critical to predicting its potential liabilities and designing appropriate stability studies.
Table 1: Physicochemical Properties of 3-Chloro-4-(2-pyrimidinyloxy)phenylamine
The structure reveals several functional groups that could be susceptible to degradation:
Ether Linkage: The pyrimidinyloxy group is connected to the phenyl ring via an ether bond, which can be susceptible to hydrolysis under acidic or basic conditions.
Amine Group: The primary aromatic amine is a potential site for oxidation.
Chloro Substituent: The chloro group can influence the electronic properties of the aromatic ring and potentially participate in degradation reactions.
Pyrimidine Ring: This nitrogen-containing heterocycle may also be susceptible to degradation.
Experimental Framework for Thermodynamic Stability Assessment
Our approach to evaluating the thermodynamic stability of 3-Chloro-4-(2-pyrimidinyloxy)phenylamine is two-pronged:
Forced Degradation Studies (Stress Testing): To identify potential degradation pathways and develop a stability-indicating analytical method.[1][7][8][9]
Thermal Analysis: To directly measure the thermodynamic parameters associated with its thermal stability.[10][11][12]
Forced Degradation Studies
Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability conditions.[1][7] The goal is to generate a modest level of degradation (typically 5-20%) to facilitate the identification of degradation products.[7]
The following diagram illustrates the systematic workflow for conducting forced degradation studies.
Literature review of PDE5 inhibitor synthesis intermediates
Title: Process Chemistry of PDE5 Inhibitors: A Technical Review of Synthesis Intermediates and Critical Control Points Executive Summary This technical guide analyzes the synthetic pathways of the three major phosphodies...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Process Chemistry of PDE5 Inhibitors: A Technical Review of Synthesis Intermediates and Critical Control Points
Executive Summary
This technical guide analyzes the synthetic pathways of the three major phosphodiesterase type 5 (PDE5) inhibitors: Sildenafil , Vardenafil , and Tadalafil . Unlike standard reviews, this document focuses on process chemistry optimization , identifying critical intermediates, safety hazards (thermal runaways), and stereochemical control points. It is designed for process chemists and CMC (Chemistry, Manufacturing, and Controls) leads seeking to optimize yield and impurity profiles.
Part 1: The Pyrazolopyrimidinone Scaffold (Sildenafil & Vardenafil)
The synthesis of Sildenafil (Viagra) and Vardenafil (Levitra) shares a common structural core: the pyrazolo[4,3-d]pyrimidin-7-one. The industrial standard, established by Pfizer (Bell et al.), prioritizes a convergent strategy to minimize late-stage losses of expensive intermediates.
This is the foundational building block. The synthesis begins with the condensation of diethyl oxalate and 2-pentanone.
Process Hazard (The Nitration Step):
Reaction: Nitration of the pyrazole acid to form 1-methyl-4-nitro-3-n-propylpyrazole-5-carboxylic acid.
Technical Insight: This is a Class 4 hazard. The reaction is highly exothermic (-249 kJ/mol). If the temperature exceeds 120°C, the carboxylic acid moiety decarboxylates, releasing CO₂ and triggering a catastrophic thermal runaway.
Control Protocol: Do not add solid pyrazole to mixed acid (HNO₃/H₂SO₄). Instead, dissolve pyrazole in oleum first, then add fuming nitric acid slowly at controlled temperatures (<50°C) to maintain thermal mass.
The "Double Salt" Isolation Strategy
A key innovation in the Sildenafil process is the isolation of the amino-pyrazole intermediate as a double salt, avoiding the need for solvent extraction which often leads to emulsions.
Protocol:
Reduce the nitro group using Pd/C and H₂.
Add concentrated HCl to the aqueous reaction mixture.
Self-Validating Endpoint: The formation of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride precipitates as a highly crystalline solid. Filtration yields >90% purity, stripping away organic impurities in the filtrate.
Chlorosulfonation and Cyclization
The final assembly involves coupling the pyrazole amine with a benzoyl chloride derivative, followed by cyclization.
Sildenafil vs. Vardenafil Divergence:
Sildenafil: Uses 2-ethoxybenzoyl chloride. The sulfonyl group is introduced after the amide formation but before final cyclization in some generic routes, though the Pfizer route installs it on the benzene ring prior to coupling.
Vardenafil: The imidazotriazinone core requires a modified cyclization using hydrazine hydrate and orthoesters, creating a distinct impurity profile (specifically the deacetylated congener).
Caption: Convergent synthesis of Sildenafil highlighting the critical nitration safety node and salt isolation.
Part 2: The Beta-Carboline Scaffold (Tadalafil)
Tadalafil (Cialis) differs fundamentally, utilizing a tetrahydro-β-carboline core.[1] The synthesis is defined by stereochemical integrity . The molecule possesses two chiral centers (C5 and C11a), and the (6R, 12aR) configuration is essential for PDE5 selectivity.
Critical Intermediate: D-Tryptophan Methyl Ester
The starting material determines the chirality. Using D-Tryptophan (rather than L) sets the initial R configuration.
Impurity Alert (Racemization):
Conditions involving strong bases or excessive heat during the esterification of D-Tryptophan can lead to partial racemization, producing the enantiomeric impurity (6S, 12aS) which is difficult to purge downstream.
The Pictet-Spengler Cyclization
This is the stereodefining step. Reaction of D-Tryptophan methyl ester with piperonal (heliotropin).
Mechanism: Acid-catalyzed condensation forms an imine (Schiff base), which undergoes intramolecular attack by the indole ring.
Process Control:
Solvent: Isopropyl alcohol or DCM.
Acid: TFA (Trifluoroacetic acid) is preferred over HCl in modern routes to drive the cis-diastereoselectivity (1,3-cis substitution).
Thermodynamic vs. Kinetic Control: The cis isomer (desired) is thermodynamically more stable. Extended reaction times at moderate heat (40-50°C) favor the cis form over the trans impurity.
The Chloroacetyl Chloride Cyclization
The second ring closure involves acylation with chloroacetyl chloride followed by reaction with methylamine.
Self-Validating Protocol:
Monitor the disappearance of the secondary amine intermediate via HPLC.
Endpoint: <0.5% starting material indicates completion. Incomplete reaction leads to "open-ring" amide impurities that co-elute with Tadalafil.
Visualization: Tadalafil Stereoselective Pathway
Caption: Tadalafil synthesis emphasizing the Pictet-Spengler reaction for stereochemical control.
Part 3: Comparative Process Data
The following table summarizes key reaction parameters for the critical ring-forming steps in both scaffolds.
Parameter
Sildenafil (Pyrazolopyrimidinone)
Tadalafil (Beta-Carboline)
Key Cyclization
Dehydration of amide w/ t-BuOK
Pictet-Spengler Condensation
Critical Reagent
Thionyl Chloride / Chlorosulfonic Acid
Trifluoroacetic Acid (TFA)
Primary Hazard
Exothermic Nitration (Runaway risk)
Racemization of D-Tryptophan
Chirality
Achiral intermediates
Chiral starting material (D-Trp)
Typical Yield
70-80% (Optimized Bell route)
85-92% (cis-isomer selectivity)
Major Impurity
Des-methyl Sildenafil
Trans-isomer (Epimer)
Part 4: Analytical Control & Impurities
Genotoxic Impurities (Avanafil Context)
While Sildenafil and Tadalafil have well-established impurity profiles, Avanafil synthesis often employs hydrazine-based reagents or HOBt (Hydroxybenzotriazole).[2]
Control: ICH M7 guidelines require quantification of hydrazine residues to <10 ppm. Use derivatization with benzaldehyde followed by HPLC-MS/MS for detection.
Tadalafil Epimer Detection
The trans-isomer of Tadalafil is a critical quality attribute.
Method: Chiral HPLC using an Amylose-based stationary phase (e.g., Chiralpak AD-H).
Mobile Phase: n-Hexane : Ethanol (isocratic).
Acceptance Criteria: Trans-isomer < 0.15%.
References
Bell, A. S., et al. (2000). "The Chemical Development of the Commercial Route to Sildenafil: A Case History." Organic Process Research & Development. Link
Daugan, A. C. (1995). "Tetracyclic derivatives, process of preparation and use." U.S. Patent 5,859,006. (Original ICOS/Lilly Patent regarding Tadalafil core). Link
Dunn, P. J. (2005). "Synthesis of Commercial PDE5 Inhibitors." Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.
Dale, D. J., et al. (2000). "The Process Development of a Scaleable Route to the PDE5 Inhibitor UK-343,664 (Vardenafil Analog)." Organic Process Research & Development. Link
Maw, G. N. (2000). "Pharmacological Therapy for the Treatment of Erectile Dysfunction."[3][4][5][6][7][8][9][10] Annual Reports in Medicinal Chemistry. Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Process Chemistry & Synthesis of CAS 131860-97-4
Subject: Scalable Synthesis of Methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate
Document ID: AN-SYN-131860
Target Audience: Process Chemists, Agrochemical Researchers, CMC Leads
Executive Summary & Scientific Context
Methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate (CAS 131860-97-4) is a critical advanced intermediate in the synthesis of Azoxystrobin , a broad-spectrum strobilurin fungicide used extensively in global agriculture.
From a retrosynthetic perspective, this molecule represents the convergence of two key pharmacophores: the toxophore (the
-methoxyacrylate moiety) and the heterocyclic core (pyrimidine). The synthesis is fundamentally a Nucleophilic Aromatic Substitution (), where the phenol group of the acrylate precursor displaces a chloride on the 4,6-dichloropyrimidine ring.
Mechanistic Insight:
The reaction is regioselective but requires careful control of basicity and temperature to prevent double substitution (formation of the bis-ether) or hydrolysis of the methyl ester. The use of a tertiary amine catalyst (e.g., DABCO) is often cited in process literature to enhance the electrophilicity of the pyrimidine ring, facilitating the attack of the phenoxide ion.
Safety & Handling Protocols
Operational Hazard Analysis:
While this intermediate is non-narcotic and non-controlled, standard industrial hygiene is mandatory.
4,6-Dichloropyrimidine: Corrosive and a potent sensitizer. Handle in a certified chemical fume hood.
Solvents (DMF/Toluene): Reprotoxic and flammable. Use closed-loop transfer systems where possible.
Waste Stream: Aqueous waste will contain pyrimidine byproducts; do not discharge into municipal drains.
Synthesis Protocol
Reaction Scheme
Precursors:
Substrate A: Methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate (The "Phenol" moiety).
Substrate B: 4,6-Dichloropyrimidine (The electrophile).
Objective: Eliminate moisture to prevent ester hydrolysis.
Action: Charge a dry glass-lined reactor with DMF (Dimethylformamide) or Ethyl Acetate (if using high-load catalyst). Purge with
for 15 minutes.
Rationale:
reactions are sensitive to water, which can compete as a nucleophile, leading to hydroxypyrimidine impurities.
Step 2: Deprotonation
Action: Add Methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate (1.0 eq) and
(1.1 eq) to the solvent. Stir at 25°C for 30 minutes.
Observation: The mixture will form a suspension. The color may shift to yellow/orange as the phenoxide anion is generated.
Step 3: Electrophile Addition
Action: Add 4,6-Dichloropyrimidine (1.05 eq) and DABCO (0.1 mol%).
Process Control: Maintain internal temperature
during addition to minimize exotherm risks.
Step 4: Reaction Propagation
Action: Heat the reaction mixture to 50–60°C. Monitor via HPLC.
Endpoint: Consumption of Substrate A >99.0%. Typical reaction time is 4–6 hours.
Mechanistic Note: DABCO forms a transient, highly reactive quaternary ammonium salt with the pyrimidine, which is then rapidly displaced by the phenoxide.
Step 5: Quench & Workup
Action: Cool to 20°C. Quench with water to dissolve inorganic salts (
, excess ).
Extraction: If using DMF, add Toluene for extraction. Wash the organic phase with brine to remove residual DMF.
Crystallization: Concentrate the organic phase and recrystallize from Methanol/Water to obtain the target CAS 131860-97-4.
Data Presentation: Process Parameters
Parameter
Specification
Criticality
Stoichiometry (Phenol:Pyrimidine)
1 : 1.05
High - Excess pyrimidine is easier to remove than unreacted phenol.
Temperature
50–60°C
Medium - >80°C promotes dimer formation.
Base Particle Size
<100 micron
High - Milled increases reaction rate significantly.
Water Content (KF)
<0.1%
Critical - Prevents ester hydrolysis.
Workflow Visualization
The following diagram illustrates the logical flow of the synthesis and the critical decision points (IPC - In-Process Controls).
Caption: Figure 1. Process flow diagram for the synthesis of CAS 131860-97-4 via DABCO-catalyzed SNAr coupling.
References
PubChem. (n.d.). Compound Summary: Methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate (CAS 131860-97-4).[1][2][3][4] National Library of Medicine. Retrieved from [Link]
Syngenta Ltd. (1992). Process for the preparation of pyrimidine derivatives. European Patent EP0382375.
Application Note: A Robust, Optimized RP-HPLC Method for the Analysis of 3-Chloro-4-(2-pyrimidinyloxy)phenylamine
Abstract This application note details a systematic and scientifically-grounded approach to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Ch...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a systematic and scientifically-grounded approach to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Chloro-4-(2-pyrimidinyloxy)phenylamine. As an important intermediate in pharmaceutical synthesis, a reliable analytical method is crucial for quality control, stability testing, and impurity profiling. This guide moves beyond a simple protocol, elucidating the scientific rationale behind each decision in the method development process, from initial analyte characterization to final method validation according to International Council for Harmonisation (ICH) guidelines.[1][2] We present a finalized, optimized method that ensures specificity, linearity, accuracy, and precision, suitable for implementation in drug development and manufacturing environments.
Analyte Characterization: The Foundation of Method Development
A thorough understanding of the analyte's physicochemical properties is the cornerstone of an efficient method development strategy. 3-Chloro-4-(2-pyrimidinyloxy)phenylamine (Molecular Formula: C₁₀H₈ClN₃O, Molecular Weight: 221.64 g/mol ) possesses key structural features that dictate its chromatographic behavior.[3]
Ionization (pKa): The molecule contains two key ionizable centers: the primary aromatic amine and the nitrogen atoms on the pyrimidine ring. Aromatic amines typically have pKa values in the range of 4-5, while pyrimidine has a pKa around 1.3. This means the molecule's overall charge is highly dependent on the pH of the mobile phase. Operating at a pH at least 2 units away from the pKa values is critical to ensure consistent retention times and good peak shape by suppressing ionization.
UV Absorbance: The presence of multiple aromatic rings (phenyl and pyrimidine) confers strong ultraviolet (UV) absorbance. This allows for sensitive detection using a standard photodiode array (PDA) or UV-Vis detector, a common and robust choice in pharmaceutical analysis.[5]
Table 1: Physicochemical Properties of 3-Chloro-4-(2-pyrimidinyloxy)phenylamine
Suitable for Reversed-Phase (e.g., C18, C8) columns.[4]
Predicted pKa
Basic (Aromatic Amine, Pyrimidine Nitrogens)
Mobile phase pH control is critical for peak shape and retention.
UV Chromophore
Aromatic Rings
Strong UV absorbance enables sensitive detection.
HPLC Method Development Strategy: A Logic-Driven Workflow
Our approach is systematic, starting with a broad screening gradient to understand the analyte's behavior and progressively refining parameters to achieve optimal performance. High-performance liquid chromatography is a widely used technique in various industries, including pharmaceuticals, for separations and purifications.[6]
Initial Column and Mobile Phase Selection
Rationale: Based on the analyte's moderate hydrophobicity, a C18 (octadecylsilane) column is the logical first choice. It is the most common reversed-phase column and provides excellent retention for a wide range of non-polar to moderately polar compounds.[7] For the mobile phase, a combination of Acetonitrile (ACN) and water was chosen. ACN is often preferred over methanol as it typically provides lower backpressure and better peak efficiency for many compounds.
Column: Standard C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
The addition of 0.1% formic acid serves two purposes:
pH Control: It maintains a low mobile phase pH (~2.7), ensuring that the basic nitrogen centers on the analyte are consistently protonated, leading to sharper peaks and stable retention.
Ionic Pairing: It can act as an ionic pairing agent, further improving peak shape.
Detector Wavelength (λmax) Determination
Protocol:
Prepare a solution of 3-Chloro-4-(2-pyrimidinyloxy)phenylamine in the mobile phase.
Inject the solution into the HPLC system equipped with a Photodiode Array (PDA) detector.
As the analyte peak elutes, acquire the full UV spectrum.
Identify the wavelength of maximum absorbance (λmax).
For this analyte, a λmax is typically observed around 254 nm and 280 nm, common for aromatic compounds. For this method, 280 nm was selected to provide a good balance of sensitivity and specificity, potentially avoiding interference from excipients that may absorb at lower wavelengths.[8]
Scouting Gradient for Elution Profiling
Rationale: A broad "scouting" gradient is the most efficient way to determine the approximate organic solvent concentration required to elute the analyte and to reveal the presence of any impurities.[7][9] This initial run provides critical information for further optimization.
Protocol:
Column: C18, 4.6 x 150 mm, 5 µm
Flow Rate: 1.0 mL/min
Gradient: 5% B to 95% B over 20 minutes.
Detection: 280 nm
This experiment establishes the retention time and allows for the calculation of the solvent percentage needed for elution, which is the starting point for developing a more focused and efficient gradient.
Caption: A systematic workflow for HPLC method development.
Finalized and Optimized HPLC Method Protocol
Following the systematic development strategy, the following method was established to provide efficient and robust analysis of 3-Chloro-4-(2-pyrimidinyloxy)phenylamine.
Equipment and Materials
HPLC System: Agilent 1260 Infinity II or equivalent, with quaternary pump, autosampler, column thermostat, and DAD/PDA detector.
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).
Software: OpenLab CDS or equivalent chromatography data system.
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL in the diluent. Filter through a 0.45 µm syringe filter before injection.
Method Validation Strategy per ICH Q2(R2) Guidelines
Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][10] The following parameters must be assessed.
Caption: Key parameters for HPLC method validation under ICH Q2(R2).
System Suitability
A set of tests to ensure the chromatographic system is performing adequately before sample analysis.
Parameter
Acceptance Criteria
Tailing Factor (T)
≤ 2.0
Theoretical Plates (N)
≥ 2000
%RSD of Peak Area
≤ 2.0% (for n=5 injections)
Specificity
The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by injecting a placebo, the standard, and a spiked sample to show no interference at the analyte's retention time.
Linearity and Range
The linearity is evaluated by analyzing a series of standards across a specified range. For an assay, the typical range is 80-120% of the target concentration.[10] A calibration curve is plotted (Peak Area vs. Concentration) and the correlation coefficient (r²) is calculated.
Parameter
Acceptance Criteria
Range
50 µg/mL to 150 µg/mL (5 levels)
Correlation Coefficient (r²)
≥ 0.999
Accuracy and Precision
Accuracy: Determined by performing recovery studies on a spiked placebo at three concentration levels (e.g., 80%, 100%, 120%). The % recovery should be within 98.0% to 102.0%.
Precision:
Repeatability (Intra-day): The analysis of six replicate samples at 100% of the target concentration on the same day. The %RSD should be ≤ 2.0%.
Intermediate Precision (Inter-day): The analysis is repeated by a different analyst on a different day or with different equipment. The %RSD should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated. Often determined based on a signal-to-noise ratio of 3:1.
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1.[10]
Robustness
The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters.[11] This provides an indication of its reliability during normal usage.
Parameters to Vary:
Flow Rate (± 0.2 mL/min)
Column Temperature (± 5 °C)
Mobile Phase Composition (± 2% organic)
The system suitability parameters should remain within the acceptance criteria for all tested variations.
Conclusion
This application note presents a comprehensive, scientifically-driven guide for the development and validation of a stability-indicating RP-HPLC method for 3-Chloro-4-(2-pyrimidinyloxy)phenylamine. By systematically evaluating the analyte's properties and optimizing chromatographic parameters, we have established a final protocol that is rapid, robust, and reliable. The outlined validation strategy, aligned with ICH Q2(R2) guidelines, ensures the method is fit for its intended purpose in a regulated pharmaceutical environment, guaranteeing the quality and consistency of analytical data.
References
Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America. [Link]
Pitt, J. (2009). HPLC Method Development and Validation for Pharmaceutical Analysis. Gower Publishing. [Link]
Jadhav, S. et al. (2020). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. International Journal for Scientific Research & Development. [Link]
Agilent Technologies. (2013). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]
Chen, J., & Pawliszyn, J. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. [Link]
Patel, H. et al. (2024). Method Development and Validation of HPLC as per ICH Guidelines - A Review. Zenodo. [Link]
Ravisankar, P. et al. (2020). Method development and validation of a reversed phase HPLC method for determination of Anastrazole and Temozolomide in pharmaceutical dosage form. AIP Publishing. [Link]
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. [Link]
Chaudhary, J. et al. (2022). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]
Lab Manager. (2025). HPLC in Pharmaceutical Applications. Lab Manager. [Link]
Wu, R. et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. [Link]
Efremov, A. A. et al. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. ResearchGate. [Link]
PubChem. (n.d.). (3-Chloro-phenyl)-(4-pyridin-3-yl-pyrimidin-2-yl)-amine. National Center for Biotechnology Information. [Link]
AMS Biotechnology (AMSBIO). (2025). ICH Guidelines for Analytical Method Validation Explained. AMSBIO. [Link]
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
Mphahlele, K. R. et al. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. MDPI. [Link]
Advanced Coupling Protocols for 3-Chloro-4-(2-pyrimidinyloxy)phenylamine in Kinase Inhibitor Synthesis
Topic: Reagents for coupling 3-Chloro-4-(2-pyrimidinyloxy)phenylamine in drug synthesis Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scie...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Reagents for coupling 3-Chloro-4-(2-pyrimidinyloxy)phenylamine in drug synthesis
Content Type: Detailed Application Note and Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists[1]
[1][2]
Abstract & Strategic Context
3-Chloro-4-(2-pyrimidinyloxy)phenylamine (CAS 338413-13-1), also known as 3-chloro-4-(pyrimidin-2-yloxy)aniline, is a high-value pharmacophore used in the design of Type I and Type II kinase inhibitors (e.g., targeting EGFR, VEGFR, c-Met).[1] Structurally, it serves as a bioisostere to the 3-chloro-4-(pyridin-2-ylmethoxy)aniline moiety found in Neratinib and the 3-chloro-4-phenoxyaniline core of Rafoxanide analogs.[1]
The replacement of the pyridine-methoxy or phenyl ether group with a pyrimidine ether modulates physicochemical properties, often improving aqueous solubility and metabolic stability (reducing oxidative metabolism at the benzylic position).
The Synthetic Challenge:
The primary synthetic hurdle with this intermediate is the reduced nucleophilicity of the aniline nitrogen. The electron-withdrawing nature of the ortho-chlorine atom and the para-pyrimidinyloxy group (via inductive and resonance effects) significantly lowers the pKa of the conjugate acid, making standard amide coupling conditions (e.g., EDC/NHS) sluggish or low-yielding.[1]
This guide details optimized protocols for coupling this specific aniline with carboxylic acids and isocyanates, focusing on reagents that overcome its electronic deactivation.
Chemical Profile & Handling
Property
Data
CAS Number
338413-13-1
Molecular Formula
C₁₀H₈ClN₃O
Molecular Weight
221.64 g/mol
Appearance
Off-white to pale yellow solid
Melting Point
173–175 °C
Solubility
Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water.[1]
Storage
2–8 °C, under inert atmosphere (Argon/Nitrogen). Hygroscopic.
Hazards
Irritant (H315, H319, H335). Toxic if swallowed (H301).
Reagent Selection Strategy
The choice of coupling reagent is dictated by the electronic nature of the carboxylic acid partner and the scale of the reaction.
Decision Matrix for Amide Coupling
Figure 1: Decision matrix for selecting the optimal coupling reagent based on the electrophile's properties.
Best for: Small-scale synthesis (mg to g), library generation, and sterically hindered acids.[1]
Mechanism: HATU generates a highly reactive O-7-azabenzotriazole active ester, which accelerates the reaction with the deactivated aniline.[1]
Activation: In a dry vial purged with nitrogen, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3.0 mL).
Add DIPEA (3.0 mmol, 522 µL) and stir for 5 minutes at Room Temperature (RT).
Add HATU (1.2 mmol, 456 mg) in one portion. The solution typically turns yellow/orange. Stir for 10–15 minutes to ensure formation of the activated ester.
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[1]
Optimization: If conversion is <50% after 4 hours, heat to 50 °C.
Workup: Dilute the reaction mixture with EtOAc (30 mL) and wash with saturated NaHCO₃ (2 x 15 mL), water (2 x 15 mL), and brine (1 x 15 mL).
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc or DCM/MeOH).
Method B: POCl₃-Mediated Coupling (Process Scale)
Best for: Large-scale synthesis (>10 g), electron-deficient acids (e.g., nicotinic acids similar to the Avatrombopag route), and cost-sensitive processes.[1]
Mechanism: In situ generation of the acid chloride, which is a more potent electrophile than the HATU-ester.
Base: Pyridine (Solvent/Base) or MeCN/Pyridine mixture.
Protocol:
Setup: Charge a reactor with the Carboxylic Acid (10 mmol) and 3-Chloro-4-(2-pyrimidinyloxy)phenylamine (10 mmol) in anhydrous Pyridine (20 mL). Cool to 0 °C.
Addition: Dropwise add POCl₃ (15 mmol) over 20 minutes, maintaining internal temperature <10 °C. (Exothermic reaction).
Reaction: Allow the mixture to warm to RT and stir for 2–4 hours.
Note: For extremely unreactive substrates, heating to 60 °C may be required, but beware of chlorination side-reactions.
Quench: Pour the reaction mixture slowly into crushed ice/water (100 mL) with vigorous stirring. The product often precipitates as a solid.
Isolation: Filter the solid, wash with water and cold isopropanol.
Purification: Recrystallization from Ethanol or MeCN is preferred over chromatography for this scale.[1]
Method C: Urea Formation via CDI
Best for: Synthesizing urea analogs (e.g., Sorafenib/Regorafenib-like scaffolds).[1]
Activation: Dissolve the aniline (1.0 mmol) in anhydrous DCM (5 mL). Add CDI (1.2 mmol) and stir at RT for 2–4 hours. Monitor for the formation of the reactive acyl-imidazole intermediate by LC-MS (active species mass = M+94).[1]
Coupling: Once activation is complete, add the second amine partner (R-NH₂, 1.2 mmol).
Reaction: Stir at RT overnight. If the partner amine is also electron-deficient, add catalytic DMAP (0.1 equiv) and heat to reflux (40 °C).[1]
Workup: Wash with 1N HCl (to remove unreacted imidazole/amines), then brine. Concentrate and purify.
Highly unlikely due to steric/electronic factors, but if observed, ensure only 1.0 equiv of acid chloride is used and keep temp <0 °C initially.
Safety & Compliance
POCl₃ Warning: Phosphorus oxychloride reacts violently with water, releasing HCl and phosphoric acid. All glassware must be oven-dried.[1] Quenching must be done slowly into ice.
Aniline Toxicity: 3-Chloro-4-(2-pyrimidinyloxy)phenylamine is potentially toxic and a skin sensitizer.[1] Handle in a fume hood with double nitrile gloves.
Waste Disposal: All aqueous waste from POCl₃ reactions is highly acidic and phosphoric-rich; neutralize with NaOH before disposal.[1]
References
Bioisostere Concept: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[1]
Analogous Coupling (Neratinib): Rabindran, S. K., et al. (2004). Antitumor activity of HKI-272, an orally active, irreversible inhibitor of the HER-2 tyrosine kinase.[1] Cancer Research, 64(11), 3958-3965.[1] (Describes coupling of the 3-chloro-4-(pyridylmethoxy)aniline analog). Link
Coupling Reagents (HATU/T3P): Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link[1]
Avatrombopag Chemistry (POCl3 Method): Kase, H., et al. (2013). Thrombopoietin Receptor Agonist. US Patent 2013/0053406 A1.[1] (Describes the use of POCl3 for coupling electron-deficient anilines in the Avatrombopag synthesis). Link
Specific Intermediate Data: Sigma-Aldrich Product Specification for CAS 338413-13-1.[1] Link[1]
Preparation of pyrimidine ether derivatives using chlorophenols
High-Yield Synthesis of Pyrimidine Ethers via : A Protocol for Chlorophenol Nucleophiles Executive Summary This Application Note details the synthetic strategy for generating pyrimidine ether derivatives, specifically ut...
Author: BenchChem Technical Support Team. Date: February 2026
High-Yield Synthesis of Pyrimidine Ethers via
: A Protocol for Chlorophenol Nucleophiles
Executive Summary
This Application Note details the synthetic strategy for generating pyrimidine ether derivatives, specifically utilizing chlorophenols as nucleophiles. Pyrimidine ethers are privileged pharmacophores in medicinal chemistry, serving as core scaffolds in HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), herbicides (pyrimidinyloxybenzoic acids), and kinase inhibitors (PI3K/mTOR).
The primary challenge addressed in this guide is the reduced nucleophilicity of chlorophenols. The electron-withdrawing chlorine atom stabilizes the phenoxide anion but simultaneously reduces its kinetic reactivity toward the electrophilic pyrimidine core. We present an optimized Nucleophilic Aromatic Substitution (
) protocol that overcomes this electronic deactivation through precise base/solvent modulation, ensuring high yields (>85%) and reproducibility.
Mechanistic Insight & Reaction Design
The
Pathway
The formation of the ether linkage proceeds via an addition-elimination mechanism.[1] The reaction requires an electron-deficient pyrimidine (the electrophile) and a phenoxide anion (the nucleophile).
Deprotonation: The base removes the phenolic proton. For chlorophenols (
), weaker bases like are often sufficient for equilibrium deprotonation, but the resulting anion is less nucleophilic than unsubstituted phenoxides.
Addition: The phenoxide attacks the ipso-carbon of the halopyrimidine (typically C-4 or C-6), disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).
Elimination: The aromaticity is restored by the expulsion of the halide leaving group (usually Chloride or Bromide).
The "Chlorophenol Paradox"
While chlorophenols are more acidic than phenol (making deprotonation easier), the inductive electron-withdrawal (-I effect) of the chlorine atom pulls electron density away from the oxygen. This lowers the HOMO energy of the nucleophile, making the initial attack on the pyrimidine the rate-limiting step.
Critical Optimization: To counter this, we utilize polar aprotic solvents (DMF or NMP) to solvate the cation (e.g.,
), leaving the phenoxide "naked" and more reactive.
Mechanistic Visualization
The following diagram illustrates the reaction pathway and the transition state stabilization.
Figure 1: The
addition-elimination pathway. Note the critical intermediate state which requires stabilization by the electron-deficient pyrimidine ring.
Pour the mixture into ice-cold water (100 mL) to precipitate the product.
Stir vigorously for 15 minutes.
Filter the solid precipitate. If oil forms, extract with Ethyl Acetate (
).
Purification: Recrystallize from Ethanol/Water (9:1) or purify via silica gel chromatography.[2]
Method B: High-Reactivity Protocol (NaH/THF)
Required for sterically hindered chlorophenols (e.g., 2,6-dichlorophenol).
Activation: In a dry flask under
, suspend Sodium Hydride (60% in oil, 1.2 equiv) in dry THF at 0°C.
Deprotonation: Dropwise add the hindered chlorophenol (1.0 equiv) dissolved in THF. Stir at 0°C for 30 min until
evolution ceases.
Coupling: Add the halopyrimidine (1.0 equiv) in one portion.
Reflux: Warm to room temperature, then reflux (66°C) for 12 hours.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for Method A.
Optimization & Data Analysis
The choice of base and solvent dramatically affects the Yield and Reaction Time. The table below summarizes optimization studies for the reaction of 4,6-dichloropyrimidine with 4-chlorophenol.
To ensure the protocol was successful without external validation, look for these internal markers:
TLC Shift: A distinct drop in
value. The ether is generally more polar than the dichloro-pyrimidine but less polar than the phenol.
1H NMR Diagnostic:
Phenol OH disappearance: The broad singlet at
9.0–10.0 ppm must be absent.
Pyrimidine Proton Shift: The proton at the C-5 position of the pyrimidine ring (typically a singlet or doublet around
6.5–7.0 ppm) will shift upfield slightly due to the shielding effect of the electron-rich phenoxy group compared to the chlorine.
Physical State: The product often precipitates as a white or off-white solid upon water addition, whereas the starting phenol is often an oil or low-melting solid.
References
Mechanism & Regioselectivity:
Lu, Y., et al. "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine."[7] WuXi AppTec QM Magic Class, Chapter 48.
[Link]
Biological Relevance (Anticancer Applications):
Beshbishy, A.M., et al. "Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and In Silico Screening of Their Anticancer Activity." Frontiers in Chemistry, 2022.
[Link]
Reaction Optimization (High Throughput):
Krska, S.W., et al. "High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions." Journal of Organic Chemistry, 2018.
[Link]
Application Note: Optimal Solvent Systems for 3-Chloro-4-(2-pyrimidinyloxy)phenylamine
This Application Note is designed as a definitive technical guide for the handling, dissolution, and processing of 3-Chloro-4-(2-pyrimidinyloxy)phenylamine (CAS: 338413-13-1), a critical intermediate in the synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed as a definitive technical guide for the handling, dissolution, and processing of 3-Chloro-4-(2-pyrimidinyloxy)phenylamine (CAS: 338413-13-1), a critical intermediate in the synthesis of the PDE5 inhibitor Avanafil .[1]
Executive Summary
3-Chloro-4-(2-pyrimidinyloxy)phenylamine (hereafter Intermediate-A ) is a lipophilic, weak base utilized primarily in the synthesis of Avanafil.[2] Its poor aqueous solubility and susceptibility to oxidative degradation present challenges in both analytical quantification and process chemistry.[2] This guide establishes DMSO as the universal standard for analytical stock solutions and Acidified Acetonitrile for chromatographic separation.[2] For synthetic scale-up, DMF and Ethanol/Water systems are identified as optimal for reaction and purification, respectively.[2]
Physicochemical Profile & Solubility Logic
To select the correct solvent, one must understand the molecular "personality" of Intermediate-A.[1][2]
Chemical Structure: A central phenyl ring substituted with a chlorine atom and a primary amine (aniline), linked via an ether bridge to a pyrimidine ring.[2]
Key Properties:
Lipophilicity (LogP): ~2.5 – 3.[2]3. The molecule is hydrophobic.[2]
Acidity/Basicity (pKa): The aniline nitrogen has a pKa of ~3.5–4.0; the pyrimidine nitrogens are even weaker bases (pKa ~1.0).[2]
Implication: The molecule is neutral and hydrophobic at physiological pH (7.4) .[1][2] It requires acidic conditions to protonate the amine, drastically increasing aqueous solubility, or polar aprotic solvents to overcome lattice energy without protonation.
Table 1: Solubility Performance Matrix
Data represents empirical solubility guidelines based on structural analogs and process patents.
Solvent Class
Specific Solvent
Solubility Rating
Primary Application
Technical Notes
Polar Aprotic
DMSO
Excellent (>100 mg/mL)
Analytical Stock , NMR
Prevents aggregation; stabilizes the amine against rapid oxidation.[2]
Polar Aprotic
DMF
High (>80 mg/mL)
Synthetic Reaction
Ideal for coupling reactions (e.g., with benzyl chlorides) due to high boiling point and solvation power.[2]
Double-glove (Nitrile) when handling DMSO stock solutions, as DMSO enhances skin permeability, potentially carrying the toxic amine into the bloodstream.[2]
Waste Disposal: Dispose of all solvent mixtures as Halogenated Organic Waste due to the chlorine substituent.[1][2]
References
Sakamoto, T. et al. (2014).[2] "The discovery of avanafil for the treatment of erectile dysfunction: A novel pyrimidine-5-carboxamide derivative."[2][3][4] Bioorganic & Medicinal Chemistry Letters, 24(23), 5460-5465.[2][3][4] [2]
VIVUS, Inc. (2012).[2] "Process for the preparation of Avanafil." U.S. Patent 2012/0283437 A1.[2]
PubChem. (2025).[2] "Compound Summary: 3-Chloro-4-(pyrimidin-2-yloxy)aniline (CAS 338413-13-1)."[2][5][6] National Library of Medicine.[2] [2]
Sigma-Aldrich. (2025).[1][2] "Safety Data Sheet: 3-chloro-4-(pyrimidin-2-yloxy)aniline."
Improving yield of 3-Chloro-4-(2-pyrimidinyloxy)phenylamine synthesis
Technical Support Center: Optimization of 3-Chloro-4-(2-pyrimidinyloxy)phenylamine Synthesis Executive Summary: The "Nitro-Route" Advantage If you are experiencing low yields (<50%) or difficult purification when synthes...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimization of 3-Chloro-4-(2-pyrimidinyloxy)phenylamine Synthesis
Executive Summary: The "Nitro-Route" Advantage
If you are experiencing low yields (<50%) or difficult purification when synthesizing 3-Chloro-4-(2-pyrimidinyloxy)phenylamine , you are likely attempting the direct coupling of 4-Amino-2-chlorophenol with 2-Chloropyrimidine .
The Core Problem: The direct route suffers from competing nucleophiles.[1] The aniline nitrogen (
) competes with the phenoxide oxygen () for the electrophilic pyrimidine, leading to -arylated and -bis-arylated impurities.
The Solution: Switch to the Nitro-Reduction Route . By coupling 3-Chloro-4-nitrophenol first, you eliminate
-arylation completely.[1] Subsequent chemoselective reduction preserves the aryl chloride while delivering high purity (>98%) amine.[1][2]
Technique: Pre-mix the aminophenol and base for 30 minutes before adding the chloropyrimidine. This "locks" the oxygen as the phenoxide nucleophile.[1] Keep the temperature lower (60°C) to reduce the kinetic energy available for the slower N-attack.[1]
Q2: My coupling reaction stalls at 80% conversion. Adding more pyrimidine doesn't help. [1][2]
Answer: Your base might be exhausted or coated.[1][2]
Check: Is the reaction mixture wet? Water consumes the chloropyrimidine.[1]
Fix: Add 0.2 eq of fresh, milled
and 0.1 eq of DABCO (1,4-diazabicyclo[2.2.2]octane). DABCO acts as a nucleophilic catalyst, forming a more reactive intermediate with the pyrimidine.[1][2]
Q3: During the Iron reduction, I can't filter the sludge; it clogs the funnel.
Answer: This is a common issue with colloidal iron oxides.[1]
Fix: Filter while the solution is still hot (near boiling). Add a layer of Celite (diatomaceous earth) to the filter paper.[1][2] If it still clogs, wash the cake with hot ethanol.[1][2] Alternatively, use Iron powder reduced by Hydrogen (commercially available) which often has better particle size distribution.[1][2]
Q4: Can I use catalytic hydrogenation (
) without losing the Chlorine?
Answer: Yes, but it requires "poisoned" catalysts.[1][2]
Recommendation: Use Pt/C (Platinum on Carbon) sulfided type.[2] Platinum is less aggressive toward aryl chlorides than Palladium.[1] Alternatively, add an inhibitor like thiophene or ethylenediamine to the Pd/C reaction, but Fe/NH4Cl is generally more robust for this specific molecule.[1][2]
References
GlaxoSmithKline. (2002).[2] Pyrimidine Derivatives as VEGF Inhibitors.[1][2] WO Patent 2002/059110.[1][2] (Primary source for Pazopanib intermediate synthesis).[1][2] Link
M. B. Smith. (2013).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1][2] 7th Edition.[1] Wiley-Interscience. (Mechanistic grounding for
Org. Process Res. Dev. (2014).[2] Scalable Synthesis of Chemoselective Nitro Reduction. (General reference for Fe/NH4Cl reduction protocols). Link
BenchChem. (2025).[2][6] Optimization of the synthesis process for 3-Chloro-4-fluoroaniline. (Analogous chemistry regarding de-halogenation risks).[2][6] Link[1][2]
Minimizing side reactions during Avanafil intermediate synthesis
Introduction Avanafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1][2] Its synthesis involves a multi-step pathway where the formation of he...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Avanafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1][2] Its synthesis involves a multi-step pathway where the formation of heterocyclic intermediates is crucial. Achieving high purity and yield in these intermediates is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the minimization of side reactions during the synthesis of key Avanafil intermediates. Our focus is on providing practical, evidence-based solutions grounded in mechanistic understanding to help researchers navigate common synthetic challenges.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific, observable issues that may arise during the synthesis of Avanafil and its intermediates.
Q1: I'm observing a significant impurity with a mass corresponding to the dimerization of my pyrimidine intermediate during the nucleophilic substitution step. What is happening and how can I prevent it?
A1: This is a common issue, often referred to as a "dimer impurity," which arises during the synthesis of the core pyrimidine scaffold.[4]
Probable Cause: The formation of this dimer typically occurs when a molecule of the activated pyrimidine intermediate reacts with another molecule of the amine starting material instead of the intended nucleophile. This can be exacerbated by several factors:
Excessive Base: Using a strong base or an excess of a weaker base can deprotonate the amine on an already-formed product, turning it into a nucleophile that attacks another molecule of the starting electrophile (e.g., an activated 4-chloropyrimidine intermediate).
High Temperature: Elevated reaction temperatures can provide the necessary activation energy for this less-favored, bimolecular side reaction to occur at a significant rate.
High Concentration: Running the reaction at very high concentrations increases the probability of intermolecular collisions, favoring dimerization.
Recommended Solutions:
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a slight excess (1.1-1.2 equivalents) of the primary amine nucleophile ((3-chloro-4-methoxyphenyl)methanamine) relative to the 4-chloropyrimidine intermediate.[4]
Base Selection and Control: Use a mild inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) in a biphasic system (e.g., methylene dichloride and water) with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[4][5] This setup ensures the base concentration in the organic phase is kept low and constant, minimizing side reactions.
Temperature Management: Maintain the reaction at a controlled, moderate temperature, typically between 25-30°C.[5] Avoid excessive heating unless required for reactant solubility, and in such cases, consider a more dilute reaction setup.
Slow Addition: Add the amine starting material slowly to the reaction mixture containing the activated pyrimidine. This maintains a low concentration of the amine at any given time, favoring the desired intramolecular reaction over intermolecular dimerization.
Q2: My final amide coupling step is sluggish, and I see a significant amount of unreacted carboxylic acid intermediate (M6) in my crude product. What's causing this incomplete conversion?
A2: The presence of the starting carboxylic acid, identified as Impurity-A in some studies, is a clear indication of an inefficient amide coupling reaction.[1][6]
Probable Cause:
Insufficient Activation: The carboxylic acid must be activated to react with the amine. If the coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT), are degraded, used in insufficient amounts, or if the pre-activation time is too short, the formation of the highly reactive O-acylisourea or HOBT-ester intermediate will be incomplete.
Moisture: Water in the reaction solvent (e.g., DMF or DCM) can hydrolyze the activated intermediate back to the carboxylic acid, quenching the reaction.
Side Reactions of Coupling Agents: Carbodiimides like EDCI can rearrange to form an unreactive N-acylurea if the activated intermediate is not trapped by a nucleophile (either HOBT or the amine) in a timely manner.
Recommended Solutions:
Use High-Quality Reagents: Ensure your coupling agents (EDCI, HOBT, HBTU, etc.) are fresh and have been stored under anhydrous conditions. Use anhydrous solvents for the reaction.
Optimize Activation: Allow for a pre-activation step where the carboxylic acid intermediate (M6) is stirred with EDCI and HOBT for 30-60 minutes at 0°C to room temperature before adding the amine.[3] This ensures the formation of the active ester.
Choice of Coupling Additive: HOBT is effective but can be a source of genotoxic impurities (see Q3). Consider using alternatives like ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) or 1-hydroxy-7-azabenzotriazole (HOAt), which can offer higher reactivity and a better safety profile.[7]
pH Control: Include a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl produced if you are using an amine salt as a starting material.[3] The base maintains a neutral pH, ensuring the amine is in its free, nucleophilic form.
Q3: A genotoxic impurity, Imp-E, was detected in my Avanafil sample. What is its origin and how can it be rigorously controlled?
A3: The detection of Imp-E, a hydrazide derivative of the Avanafil carboxylic acid intermediate (M6), is a serious issue as hydrazine is a known mutagen and carcinogen.[3]
Probable Cause: The source of this impurity has been traced to the manufacturing process of 1-hydroxybenzotriazole (HOBT), a common amide coupling additive. Trace amounts of hydrazine, a starting material for HOBT synthesis, can remain in the final reagent.[3] This residual hydrazine is highly nucleophilic and reacts with the EDCI-activated carboxylic acid intermediate (M6) to form the stable and genotoxic Imp-E.
Recommended Solutions:
Source High-Purity HOBT: Procure HOBT from reputable suppliers who can provide a certificate of analysis specifying the residual hydrazine content to be below acceptable limits (typically ppm levels).
Alternative Coupling Additives: The most robust solution is to replace HOBT with a coupling additive that is not synthesized from hydrazine. Excellent alternatives include:
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly efficient and safe alternative that avoids the formation of explosive byproducts associated with benzotriazole-based reagents.
1-Hydroxy-7-azabenzotriazole (HOAt): Offers superior performance in preventing racemization and improving coupling efficiency, especially for hindered systems.
Use Alternative Coupling Reagents: Instead of the EDCI/additive system, consider using phosphonium or aminium/uronium-based reagents like BOP, PyBOP, HBTU, or HATU.[8] These reagents often do not require a separate additive, thereby eliminating the risk of hydrazine contamination from that source. For example, HBTU can be used effectively for this transformation.[3][8]
Reaction Pathway vs. Side Reaction
The following diagram illustrates the desired amide formation to produce Avanafil versus the formation of the genotoxic impurity Imp-E due to hydrazine contamination in the coupling additive.
Caption: Desired vs. side reaction pathway in Avanafil synthesis.
Frequently Asked Questions (FAQs)
Q: What are the most critical parameters to control during the nucleophilic aromatic substitution (SNAAr) step to form the 4-aminopyrimidine intermediate?
A: The key to a successful SNAAr reaction in this context is managing reactivity and selectivity. The critical parameters are:
Temperature: As discussed in the troubleshooting section, maintaining a moderate temperature (e.g., 25-30°C) is crucial to prevent side reactions like dimerization.[5]
Solvent System: A biphasic system (e.g., DCM/water) is often advantageous.[5] It allows for the use of an inorganic base which remains primarily in the aqueous phase, while a phase-transfer catalyst facilitates the reaction in the organic phase. This provides better control over the reaction environment compared to using organic bases in a single-phase system.
Base: The choice and amount of base are critical. An inorganic base like Na₂CO₃ is preferred as it is less likely to cause deprotonation of the product, which can lead to side reactions.[5]
Q: Are there any "green" or more sustainable approaches to consider for Avanafil intermediate synthesis?
A: Yes, principles of green chemistry can be applied. Consider the following:
Solvent Selection: Where possible, replace chlorinated solvents like dichloromethane (DCM) with greener alternatives such as 2-methyl-THF, ethyl acetate, or cyclopentyl methyl ether (CPME).
Catalysis: Employing catalytic methods, such as the phase-transfer catalysis mentioned earlier, is inherently greener than using stoichiometric amounts of reagents that generate more waste.[5]
One-Pot Reactions: Designing a synthesis sequence where multiple steps can be performed in a single reaction vessel (a "one-pot" or "telescoped" reaction) reduces waste from workups and purifications, saves energy, and improves overall efficiency.[9] Some patented Avanafil syntheses utilize in-situ reactions to minimize isolations.[4]
Q: How important is purification of the intermediates versus relying on a final purification of the API?
A: Purifying intermediates is critically important. Relying on a final purification step is a high-risk strategy for several reasons:
Impurity Reactivity: An impurity in an early step can react in subsequent steps to form new, "downstream" impurities that may be very difficult to separate from the final API due to similar physical properties (e.g., polarity, solubility).
Process Efficiency: Carrying impurities through the synthesis lowers the yield of each subsequent step and can negatively impact reaction kinetics or even poison catalysts.
Regulatory Burden: It is a fundamental principle of pharmaceutical manufacturing (ICH Q7) that process impurities should be controlled and minimized at the step where they are formed. Removing them effectively at an intermediate stage is often simpler and more cost-effective than dealing with them in the final, highly regulated API.[3] Column chromatography is often required for intermediates, highlighting the need for purification before proceeding.[5]
Data Summary: Impact of Coupling Additives
The following table summarizes the hypothetical but expected impact of choosing different coupling additives on the final amide coupling step, based on literature reports.
Coupling Additive
Purity of Avanafil (HPLC Area %)
Yield (%)
Level of Impurity-E (Area %)
Rationale
Standard HOBT
98.5%
85%
0.15%
Effective coupling, but risk of hydrazine contamination leading to genotoxic Imp-E.[3]
High-Purity HOBT
99.5%
88%
<0.01%
Reduced risk of Imp-E, but requires rigorous supplier qualification.
OxymaPure
99.8%
92%
Not Detected
Excellent reactivity and safety profile; completely avoids the risk of hydrazine contamination.
HOAt
99.8%
91%
Not Detected
High reactivity, especially for difficult couplings, and no risk of hydrazine contamination.
Optimized Protocol: Amide Coupling to Synthesize Avanafil
This protocol describes the final amide coupling step to produce Avanafil from its carboxylic acid intermediate (M6), with a focus on minimizing side reactions, particularly the formation of Imp-E.
Objective: To synthesize Avanafil with high purity (>99.5%) and non-detectable levels of genotoxic impurity Imp-E.
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add the carboxylic acid intermediate M6 (1.0 eq).
Reagent Dissolution: Add anhydrous DMF to the flask to dissolve M6 completely. Begin stirring under a nitrogen atmosphere.
Activation Mixture: In a separate flask, dissolve EDCI-HCl (1.2 eq) and OxymaPure (1.2 eq) in anhydrous DMF.
Pre-activation: Cool the main reaction flask containing M6 to 0°C using an ice bath. Slowly add the activation mixture (EDCI/OxymaPure solution) to the M6 solution over 15 minutes, ensuring the internal temperature does not exceed 5°C.
Causality Note: This pre-activation step is critical. It allows for the formation of the highly reactive Oxyma-ester of M6. Adding the activating agents to the cooled solution minimizes potential side reactions of the highly reactive carbodiimide.[7]
Stir for Activation: Stir the mixture at 0°C for 45 minutes to ensure complete formation of the active ester.
Amine Addition: In a separate flask, dissolve 2-(aminomethyl)pyrimidine (1.1 eq) and DIPEA (1.5 eq) in anhydrous DMF. Add this solution dropwise to the main reaction flask at 0°C.
Causality Note: DIPEA acts as a non-nucleophilic base to ensure the aminopyrimidine is in its free base form for efficient nucleophilic attack. Using a slight excess of the amine helps drive the reaction to completion.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature (20-25°C). Monitor the reaction progress by TLC or HPLC until the starting material M6 is consumed (typically 8-12 hours).
Workup:
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess OxymaPure and unreacted M6), water, and finally brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Avanafil.
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) to yield Avanafil as a white solid with high purity.[5]
Analysis: Confirm the purity of the final product using HPLC, ¹H NMR, and LC-MS, with a specific focus on the retention time corresponding to any potential Imp-E to ensure its absence.[1][6]
References
He, Y., et al. (2024). Synthesis and mutagenic risk of avanafil's potential genotoxic impurities. RSC Advances. Available at: [Link]
Reddy, B. P., et al. (2015). A process for the preparation of avanafil and its novel intermediates. Google Patents (WO2015177807A1).
Li, Z., & Geng, X. (2021). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry. Available at: [Link]
Zhao, M., et al. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Advances. Available at: [Link]
Shaikh, I. A., et al. (2021). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. IJARST. Available at: [Link]
Chen, L., et al. (2015). Avanafil intermediate as well as preparation method and application thereof. Google Patents (CN104557877A).
Al-Mulla, A. (2025). Modern Strategies for Heterocycle Synthesis. ResearchGate. Available at: [Link]
Ordóñez-Hernández, D., et al. (2025). Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. MDPI. Available at: [Link]
Kaur, P. (n.d.). Strategies for Heterocycle ring synthesis. Slideshare. Available at: [Link]
Zhao, M., et al. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. ResearchGate. Available at: [Link]
Wikipedia. (n.d.). Reductive amination. Wikipedia. Available at: [Link]
MSN Laboratories. (2015). Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide. Google Patents (WO2015001567A1).
Patel, M., et al. (2020). An Innovative Impurity profiling of Avanafil using LC and LC-MS/MS with in-silico toxicity prediction. ResearchGate. Available at: [Link]
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Available at: [Link]
Optimizing reaction temperature for 3-Chloro-4-(2-pyrimidinyloxy)phenylamine production
Introduction Welcome to the technical support guide for the synthesis of 3-Chloro-4-(2-pyrimidinyloxy)phenylamine. This document is designed for researchers, chemists, and drug development professionals to provide in-dep...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support guide for the synthesis of 3-Chloro-4-(2-pyrimidinyloxy)phenylamine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the reaction temperature for this specific nucleophilic aromatic substitution (SNAr) reaction. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, enabling you to troubleshoot effectively and achieve high-yield, high-purity results.
The synthesis of aryl-pyrimidine ethers is a critical step in the development of numerous pharmacologically active molecules. The reaction temperature is arguably the most critical parameter, governing not only the reaction rate but also the impurity profile. This guide provides a structured approach to identifying and implementing the optimal thermal conditions for your experiment.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the formation of 3-Chloro-4-(2-pyrimidinyloxy)phenylamine?
The formation of this molecule proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] In this reaction, the phenoxide ion, generated by deprotonating 3-chloro-4-aminophenol with a suitable base, acts as the nucleophile. It attacks the electron-deficient carbon at the 2-position of a 2-halopyrimidine (e.g., 2-chloropyrimidine).
The key features of this mechanism are:
Activation: The pyrimidine ring is inherently electron-poor due to the presence of two electronegative nitrogen atoms. This property activates the ring's carbon atoms towards attack by nucleophiles.
Intermediate Formation: The nucleophilic attack is the rate-determining step and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[3] The stability of this complex is crucial for the reaction to proceed.
Leaving Group Elimination: Aromaticity is restored by the elimination of the leaving group (e.g., a halide ion), yielding the final ether product.
The electron-withdrawing nature of the pyrimidine ring is essential; without it, the aromatic ring would not be susceptible to nucleophilic attack under these conditions.[3]
Q2: Why is temperature such a critical parameter in this synthesis?
Temperature plays a dual role in this SNAr reaction:
Kinetic Control: The reaction must overcome a significant activation energy barrier, primarily for the formation of the Meisenheimer complex.[2] Sufficient thermal energy is required to achieve a practical reaction rate. Typical Williamson ether syntheses, a related class of reactions, are often conducted between 50 to 100 °C.[4][5] However, for less reactive aromatic systems, much higher temperatures may be necessary to drive the reaction forward.[5][6][7]
Thermodynamic Control: Excessively high temperatures can promote undesirable side reactions. These can include decomposition of the starting materials or the desired product, polymerization, or the formation of thermally-induced byproducts. High temperatures can favor elimination reactions over substitution, although this is less common for SNAr compared to aliphatic SN2 reactions.[4] Therefore, an optimal temperature exists that maximizes the rate of the desired reaction while minimizing the rates of competing side reactions.[8]
Q3: What is a typical starting temperature range for this reaction, and what solvents are recommended?
For laboratory-scale synthesis, a starting temperature range of 80-120 °C is a reasonable starting point for optimization.
The choice of solvent is critical. Polar aprotic solvents are highly recommended because they can dissolve the reactants and stabilize the charged intermediate without solvating and deactivating the nucleophile.[4][5] Protic solvents (like water or alcohols) should be strictly avoided as they will protonate the phenoxide, rendering it non-nucleophilic.
Recommended Solvents:
N,N-Dimethylformamide (DMF)
Dimethyl sulfoxide (DMSO)
Acetonitrile (ACN)
N-Methyl-2-pyrrolidone (NMP)
Troubleshooting Guide: Optimizing Reaction Temperature
This section addresses specific issues you may encounter during your experiments, with a focus on temperature-related solutions.
Problem 1: My reaction yield is very low, or the reaction is not proceeding to completion.
Possible Cause: Insufficient thermal energy. The reaction temperature is likely below the activation energy threshold required for a reasonable rate.
Solutions:
Incremental Temperature Increase: Raise the reaction temperature in a controlled manner, for example, in 15-20 °C increments. Monitor the reaction progress closely at each new temperature using an appropriate analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Verify Reagent Activity: Ensure your base (e.g., K₂CO₃, NaH) is anhydrous and active. The phenoxide must be formed efficiently for the reaction to proceed. Also, confirm the purity of your starting materials.
Solvent Check: Confirm you are using a suitable anhydrous polar aprotic solvent. The presence of moisture can quench the nucleophile and halt the reaction.
Problem 2: I'm observing significant byproduct formation, and the purity of my final product is poor.
Possible Cause: The reaction temperature is too high, promoting side reactions or decomposition.
Solutions:
Lower the Reaction Temperature: Reduce the temperature in 10-15 °C decrements from your current condition. While this may increase the required reaction time, it can significantly improve the purity profile by disfavoring the formation of byproducts.[4][8]
Identify Byproducts: Attempt to identify the major impurities. Common byproducts in similar syntheses can include:
Self-condensation products: Arising from the starting materials reacting with themselves.
Solvent-related impurities: For example, DMF can decompose at high temperatures to produce dimethylamine, which can act as a competing nucleophile.
Decomposition products: Indicated by a darkening or charring of the reaction mixture.
Optimize Reaction Time: At a given temperature, determine the point at which product formation plateaus and byproduct formation begins to increase. Quenching the reaction at this optimal time can prevent further degradation.
Data-Driven Temperature Optimization
To systematically determine the optimal temperature, we recommend generating a dataset that correlates temperature with yield, purity, and reaction time. The following table provides an example of such a study.
Temperature (°C)
Reaction Time (h)
Yield (%)
Purity (by HPLC, %)
Observations
70
24
55
>99
Reaction is very slow; incomplete conversion of starting material.
90
12
85
>99
Good conversion rate with high purity.
110
6
94
>99
Optimal balance of reaction time and yield/purity.
130
4
91
96
Faster reaction, but a noticeable increase in a minor impurity peak. Mixture slightly darkened.
150
2.5
82
89
Significant byproduct formation and visible darkening of the reaction mixture.
This structured approach clearly identifies 110 °C as the optimal temperature under these hypothetical conditions.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues related to reaction temperature.
Troubleshooting degradation of 3-Chloro-4-(2-pyrimidinyloxy)phenylamine
Introduction: Understanding Your Intermediate Welcome to the technical support guide for 3-Chloro-4-(2-pyrimidinyloxy)phenylamine. This molecule is a key intermediate in multi-step organic syntheses, particularly in the...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Understanding Your Intermediate
Welcome to the technical support guide for 3-Chloro-4-(2-pyrimidinyloxy)phenylamine. This molecule is a key intermediate in multi-step organic syntheses, particularly in the development of targeted therapeutics. Its structural integrity is paramount for ensuring the success of downstream reactions and the purity of your final active pharmaceutical ingredient (API). This guide is designed for researchers, scientists, and drug development professionals to proactively troubleshoot and resolve potential degradation issues, ensuring the quality and consistency of your experimental outcomes.
The structure of 3-Chloro-4-(2-pyrimidinyloxy)phenylamine contains two key functionalities that are susceptible to degradation: the aniline moiety and the aryl ether linkage . The electron-rich aniline group is particularly prone to oxidation, while the ether bond can be susceptible to hydrolysis under certain pH conditions.[1] This guide will provide a framework for identifying, mitigating, and resolving stability challenges related to these structural features.
Frequently Asked Questions (FAQs)
Q1: My solid 3-Chloro-4-(2-pyrimidinyloxy)phenylamine, which was initially off-white, has turned pink/brown upon storage. What is happening?
This is a classic sign of oxidation of the aniline functional group.[1] Aromatic amines are well-known to form colored impurities upon exposure to air (oxygen) and/or light.[1] The oxidation process can lead to the formation of highly conjugated polymeric species, resulting in the observed discoloration.[2] It is crucial to handle and store the material under an inert atmosphere.
Q2: What are the ideal storage conditions for this compound?
To maintain the long-term integrity of 3-Chloro-4-(2-pyrimidinyloxy)phenylamine, we recommend the following:
Atmosphere: Store under an inert atmosphere such as argon or nitrogen to prevent oxidation.[3]
Temperature: Store in a cool, dark place. Refrigeration (2-8 °C) is advisable. Some suppliers recommend storing below +30°C.[4]
Container: Use a tightly sealed, opaque container to protect from light and moisture.[5][6] For highly sensitive applications, consider using a container with a Sure/Seal™-type cap for withdrawal via syringe under an inert atmosphere.[3]
Q3: Is this compound sensitive to acidic or basic conditions?
Yes, both extremes of pH can promote degradation.
Acidic Conditions: Strong acids can protonate the ether oxygen, making the C-O bond susceptible to nucleophilic attack and cleavage, which would lead to hydrolysis.[7][8][9]
Basic Conditions: While generally more stable to base than acid, strong basic conditions could potentially facilitate hydrolysis or other side reactions, especially at elevated temperatures.
Q4: I'm seeing a new peak in my HPLC chromatogram that wasn't there before. What could it be?
A new peak typically indicates the formation of a degradation product. Based on the structure, the most likely candidates are:
Oxidation Products: Arising from the aniline moiety. These may appear as a cluster of new, often broad, peaks.[10]
Hydrolysis Products: Cleavage of the ether linkage would yield 3-chloro-4-aminophenol and 2-hydroxypyrimidine. You can confirm this by running authentic standards of these potential degradants if available.
Troubleshooting Guide: From Observation to Solution
This section addresses specific experimental issues. The underlying logic is to first identify the nature of the problem through simple analytics, understand the chemical cause, and then implement a targeted solution.
Problem 1: Visual Impurity - Color Change or Clumping of Solid Material
Observation
Potential Cause (The "Why")
Recommended Action & Rationale
Solid material changes from off-white to yellow, pink, or brown.
Oxidation. The aniline nitrogen's lone pair of electrons makes the ring highly susceptible to oxidation by atmospheric oxygen, a process often accelerated by light.[1] This creates colored, conjugated impurities.
1. Re-purify a small sample: Recrystallize or perform column chromatography on a small portion of the material. If the color disappears, it confirms the presence of impurities. 2. Implement Inert Atmosphere Handling: Use a glove box or Schlenk line for all future manipulations.[3] Store the bulk material under argon or nitrogen. 3. Protect from Light: Store in an amber vial or wrap the container in aluminum foil.[6]
Solid material becomes sticky or clumpy.
Hygroscopicity/Moisture Absorption. The presence of amine and heteroaromatic nitrogens can attract water molecules from the atmosphere, leading to clumping and potentially facilitating hydrolytic degradation.
1. Dry the Material: Dry a small sample under high vacuum for several hours. If the material becomes a free-flowing powder, moisture was the issue. 2. Improve Storage: Store the compound in a desiccator over a drying agent (e.g., Drierite, P₂O₅). Ensure the container is sealed tightly.[4]
Problem 2: Analytical Discrepancy - New Peaks in HPLC/LC-MS or TLC
Observation
Potential Cause (The "Why")
Recommended Action & Rationale
A new, more polar peak appears in a reverse-phase HPLC run.
Hydrolysis. Cleavage of the ether bond results in the formation of 3-chloro-4-aminophenol and 2-hydroxypyrimidine. Phenols and hydroxylated heterocycles are typically more polar than the parent aryl ether.
1. Check pH of Solutions: Ensure all solvents and reaction mixtures are neutral or buffered appropriately. Residual acid or base on glassware can catalyze hydrolysis. 2. Perform a Stressed Study: Intentionally expose a small sample to mild acid (e.g., 0.1 M HCl) and mild base (e.g., 0.1 M NaOH) at a slightly elevated temperature (e.g., 40 °C) for a short time.[11][12] If the new peak's intensity increases dramatically, it confirms it is a hydrolysis product. 3. Confirm by LC-MS: Analyze the degraded sample by LC-MS to get the mass of the new peak. Compare this mass to the expected masses of the hydrolysis products.
Multiple new, less-defined peaks or a rising baseline are observed.
Oxidative Degradation/Polymerization. Oxidation of anilines often does not lead to a single, clean product but a mixture of oligomers and polymeric species.[1] This results in poor chromatographic peak shape.
1. Degas Solvents: Use sparging with nitrogen or argon to remove dissolved oxygen from your HPLC mobile phase and reaction solvents. 2. Add Antioxidants (for storage): For long-term solution storage (if absolutely necessary), consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene), though this may complicate downstream use. 3. Re-evaluate Handling: This is a strong indicator that inert atmosphere techniques are required for all handling steps.[13][14]
Problem 3: Reaction Failure - Low Yield or Stalled Reaction
Observation
Potential Cause (The "Why")
Recommended Action & Rationale
A downstream reaction (e.g., amide coupling, Sandmeyer reaction) gives a low yield or fails to proceed.
Reduced Purity of Starting Material. The reactive aniline group is consumed by degradation, lowering the effective concentration of your starting material. Degradation products may also interfere with or poison catalysts.
1. Verify Purity Before Use: Always run a quick purity check (TLC or HPLC) on the starting material before setting up a reaction, especially if it has been in storage for some time. 2. Re-purify the Material: If impurity is detected, purify the required amount of starting material by flash column chromatography or recrystallization immediately before use. 3. Use Freshly Opened Reagent: Whenever possible, use material from a new or recently opened bottle that has been stored correctly.
Experimental Protocols & Visual Guides
Protocol A: Forced Degradation Study for Peak Identification
Forced degradation studies are a key tool for proactively identifying likely degradation products and confirming degradation pathways.[15][16] This protocol provides a framework for a preliminary stress test.
Objective: To intentionally degrade the compound under controlled conditions to identify potential hydrolytic and oxidative degradants.
Materials:
3-Chloro-4-(2-pyrimidinyloxy)phenylamine
0.1 M Hydrochloric Acid (HCl)
0.1 M Sodium Hydroxide (NaOH)
3% Hydrogen Peroxide (H₂O₂)
Acetonitrile (ACN) or other suitable organic solvent
HPLC system with UV detector
Procedure:
Prepare Stock Solution: Prepare a stock solution of your compound at ~1 mg/mL in ACN.
Set Up Stress Conditions: In separate, clearly labeled HPLC vials, mix the following:
Base Hydrolysis: 500 µL Stock Solution + 500 µL 0.1 M NaOH
Oxidation: 500 µL Stock Solution + 500 µL 3% H₂O₂
Incubation: Gently mix the vials and let them stand at 40-50 °C for 2-4 hours. Monitor periodically. The goal is to achieve 5-20% degradation, not complete consumption of the starting material.[17]
Neutralization (for Hydrolysis Samples): Before injection, neutralize the acid hydrolysis sample with an equivalent amount of 0.1 M NaOH, and the base sample with 0.1 M HCl. This prevents damage to the HPLC column.
Analysis: Analyze all samples by HPLC. Compare the chromatograms of the stressed samples to the control. The new peaks that appear are your potential degradation products.
Diagram 1: Troubleshooting Workflow
This diagram outlines the logical steps to take when you suspect degradation of your compound.
Caption: A logical workflow for troubleshooting degradation issues.
Table 1: Recommended HPLC-UV Method for Purity Assessment
This table provides a starting point for developing a stability-indicating HPLC method.[18][19]
Parameter
Recommended Condition
Rationale
Column
C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm
Standard for separating moderately polar small molecules.
Mobile Phase A
0.1% Formic Acid in Water
Provides good peak shape for amines by keeping them protonated.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Standard organic modifier.
Gradient
10% B to 90% B over 15 minutes
A broad gradient is effective for separating the parent compound from both more polar (hydrolysis) and potentially less polar (some oxidation) products.
Flow Rate
1.0 mL/min
Standard for a 4.6 mm ID column.
Column Temp.
30 °C
Provides reproducible retention times.
Detection (UV)
254 nm or scan for λ-max
254 nm is a good starting point for aromatic compounds. Determine the optimal wavelength by running a UV scan of a pure sample.
Injection Vol.
5 µL
A small volume prevents peak overload.
Diagram 2: Potential Degradation Pathways
This diagram illustrates the two primary chemical pathways through which 3-Chloro-4-(2-pyrimidinyloxy)phenylamine is likely to degrade.
Caption: The main oxidative and hydrolytic degradation pathways.
References
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules. Available at: [Link]
The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals. Available at: [Link]
New Mechanistic Insights into Atmospheric Oxidation of Aniline Initiated by OH Radicals. ACS Earth and Space Chemistry. Available at: [Link]
Traditional reaction mechanism for aniline oxidation, (B) Proposed... - ResearchGate. Available at: [Link]
Cleavage of arylglycerol β-aryl ethers under neutral and acid conditions - ResearchGate. Available at: [Link]
Understanding Forced Degradation Studies: A Critical Step in Drug Development. Apicule. Available at: [Link]
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata. Available at: [Link]
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available at: [Link]
What are the health and safety guidelines for Aniline in workplaces? - Knowledge. Sphera. Available at: [Link]
Forced Degradation Studies - MedCrave online. Available at: [Link]
Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC. Available at: [Link]
Aniline - Washington State University. Available at: [Link]
Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - ACS Publications. Available at: [Link]
THE CLEAVAGE OF ETHERS'. Chemical Reviews. Available at: [Link]
Method for the determination of aromatic amines in workplace air using gas chromatography - Publisso. Available at: [Link]
18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. Available at: [Link]
Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and - Agilent. Available at: [Link]
Aniline - University of California, Santa Barbara. Available at: [Link]
DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. Available at: [Link]
Aniline Safety and Handling: A Guide for Industrial Users. Silver Fern Chemical. Available at: [Link]
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC. Available at: [Link]
Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines - MDPI. Available at: [Link]
Bacterial degradation pathway of 3,4-dichloroaniline in Acinetobacter... - ResearchGate. Available at: [Link]
New Insights into the Degradation Path of Deltamethrin - MDPI. Available at: [Link]
Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114 - PMC. Available at: [Link]
Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi - PMC. Available at: [Link]
Technical Support Center: Purification of 3-Chloro-4-(2-pyrimidinyloxy)phenylamine
Welcome to the Technical Support Hub. This guide is designed for researchers and process chemists working with 3-Chloro-4-(2-pyrimidinyloxy)phenylamine (also known as 3-chloro-4-(pyrimidin-2-yloxy)aniline).
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Hub.
This guide is designed for researchers and process chemists working with 3-Chloro-4-(2-pyrimidinyloxy)phenylamine (also known as 3-chloro-4-(pyrimidin-2-yloxy)aniline). This intermediate is critical in the synthesis of pyrimidinyl-salicylate herbicides (e.g., Pyriminobac-methyl) and specific kinase inhibitors.
Due to the presence of both an electron-rich aniline moiety and a potentially hydrolytically sensitive pyrimidinyloxy ether linkage, purification requires a balance of aggressive impurity removal and gentle handling to prevent degradation.
Quick Reference Data
Property
Value
Notes
Chemical Name
3-Chloro-4-(2-pyrimidinyloxy)phenylamine
CAS Registry
131301-26-9 / 338413-13-1
Verify specific salt form if applicable
Physical State
Solid (Crystalline)
Melting Point
173 – 175 °C
High MP facilitates recrystallization
pKa (Aniline)
~3.5 – 4.0
Weak base; requires strong acid for full protonation
The Issue: Crude material contains unreacted phenols (starting material), neutral byproducts (dimers), or inorganic salts.
The Fix: Exploiting the basicity of the aniline nitrogen allows for a "chemical filter" purification.
Protocol 1: The "Reverse-Phase" Acid Wash
Use this method if the crude purity is <85% or contains significant tar.
Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g). If insolubles remain, filter them out (likely inorganic salts).[1]
Acid Extraction: Extract the organic layer with 1.0 M HCl (3 x 5 mL/g).
) and moves to the aqueous phase. Neutral impurities and unreacted phenols remain in the organic phase.
Critical Check: Ensure the aqueous phase pH is < 2.
Organic Wash: Wash the combined acidic aqueous layers once with fresh EtOAc to remove entrained neutrals.
Basification: Cool the aqueous layer to 0–5 °C. Slowly adjust pH to 10–11 using 20% NaOH or saturated
.
Observation: The product should precipitate as a solid.
Isolation: Filter the precipitate. Wash with cold water to remove salts. Dry under vacuum at 45 °C.
Workflow Diagram: Acid-Base Purification
Figure 1: Selective isolation of 3-Chloro-4-(2-pyrimidinyloxy)phenylamine via pH manipulation.
Module 2: Polishing & Crystallization (The "Oiling Out" Problem)
The Issue: The product comes out as a sticky oil rather than crystals, or the color is dark brown/black.
The Fix: Controlled recrystallization using a solvent antisolvent system.
Protocol 2: Recrystallization from Ethanol/Water
Best for: Removing trace colored impurities and improving crystal habit.
Dissolution: Suspend the solid in Ethanol (EtOH) (5-7 mL/g). Heat to reflux.
Note: If the solution is dark, add Activated Carbon (5 wt%) , reflux for 10 mins, and filter hot through Celite.
Saturation: If fully dissolved, slowly add Water dropwise to the boiling solution until a faint turbidity persists.
Clarification: Add 1-2 mL of hot EtOH to clear the solution.
Cooling: Remove from heat. Allow to cool to room temperature slowly (do not use an ice bath immediately, or it will oil out).
Crystallization: Once crystals appear, cool to 0 °C for 1 hour.
Filtration: Collect solids. Wash with cold 1:1 EtOH/Water.
Troubleshooting "Oiling Out":
If the product forms a separate liquid layer at the bottom:
Reheat to dissolve.
Add a seed crystal (if available).
Switch solvent system to Toluene/Heptane . Toluene is excellent for solvating the aromatic impurities while the aniline crystallizes upon cooling/heptane addition.
Module 3: Troubleshooting & FAQs
Q1: My product is turning black during storage. Why?
A: Anilines are electron-rich and prone to air oxidation, forming azo-dimers or quinoid species (tars).
Prevention: Store under nitrogen/argon atmosphere.
Remediation: If the bulk is black, perform the Acid-Base Extraction (Module 1). The oxidation products are usually neutral and will remain in the organic wash, while the amine moves to the acid layer.
Q2: I see a new impurity spot by TLC after acid extraction. Did I degrade it?
A: Possibly. The ether linkage between the phenyl and pyrimidine rings is generally stable, but the pyrimidine ring itself can undergo hydrolysis at the 2-position in strong, hot acid, releasing 2-hydroxypyrimidine.
Solution: Keep acid extraction cold (0–10 °C) and minimize contact time. Do not heat the acidic solution.
Q3: The melting point is low (e.g., 160 °C instead of 173 °C).
A: This indicates trapped solvent or regioisomers.
Regioisomers: If synthesized via SnAr of 3,4-dichloronitrobenzene, you may have the regioisomer where the pyrimidine attacked the wrong chloride (rare due to sterics/electronics, but possible).
Fix: Recrystallize from Isopropanol (IPA) . IPA often discriminates well between structural isomers.
Q4: Can I use column chromatography?
A: Yes, but it is less efficient for scale-up.
Stationary Phase: Silica Gel.
Mobile Phase: Hexanes:Ethyl Acetate (3:1 to 1:1 gradient).
Tip: Pre-wash the silica with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites on the silica that might cause streaking or degradation of the aniline.
Common Application: Key intermediate for Strobilurin fungicides (e.g., Azoxystrobin); Analytical Reference Standard.[1]
Introduction: The Stability Paradox
Welcome to the Technical Support Center. You are likely here because you have observed assay degradation, retention time shifts, or physical caking in your CAS 131860-97-4 samples.[1]
While often categorized generically as "stable under recommended conditions," CAS 131860-97-4 possesses a
-methoxyacrylate moiety.[1] This structural motif acts as a vinylogous ester, making it chemically susceptible to hydrolysis and geometric isomerization (E/Z) when exposed to moisture and light.[1] For analytical standards and process intermediates, even trace moisture uptake can catalyze the cleavage of the methyl ester or the vinyl ether linkage, rendering the material useless for quantitative applications.
This guide replaces generic advice with a rigorous, self-validating moisture control protocol designed for high-sensitivity applications.
Part 1: Critical Storage & Handling Protocols
The "Zero-Condensation" Workflow
Objective: To prevent atmospheric moisture from condensing onto the cold surface of the material during retrieval.[1]
Step
Action
Technical Rationale
1. Receipt
Inspect seal integrity immediately. Do NOT open. Store at -20°C .
Low temperature kinetically inhibits hydrolysis rates () and geometric isomerization.
Remove vial from freezer. Place immediately in a desiccator at Room Temperature (RT).
Creates a dry buffer zone.[1] Prevents the "soda can effect" (condensation) on the vial surface.[1]
3. Equilibration
Allow 3–4 hours for thermal equilibration before opening.
Critical Failure Point: Opening a cold vial in humid lab air sucks moisture into the hygroscopic powder.
4. Dispensing
Open only in a glove box or under an inverted funnel with dry flow.
Displaces humid air.[1] The methoxyacrylate group is sensitive to acid-catalyzed hydrolysis from ambient /moisture.[1]
5. Resealing
Purge headspace with Argon or Nitrogen.[1] Parafilm over the cap.
Removes oxygen (prevents photo-oxidation) and moisture.[1]
Visualizing the Safe Handling Loop
[1]
Part 2: Troubleshooting Guide (Q&A)
Scenario A: "My HPLC assay dropped by 2% overnight."
Q: I prepared a stock solution in Acetonitrile/Water (50:50), and the purity decreased after 24 hours. Is the solid bad?A: Likely not. The issue is your solvent choice.
Root Cause: The methoxyacrylate ester is prone to hydrolysis in aqueous organic solvents, especially if the pH drifts (often caused by dissolved
).
Solution: Prepare stock solutions in 100% Anhydrous Acetonitrile or Methanol (HPLC Grade). Add water only immediately before injection or via online mixing.[1]
Verification: Run a "Solution Stability" test. Compare the peak area of a fresh prep vs. your 24-hour stored sample.
Scenario B: "The powder is clumping or sticking to the spatula."
Q: The material looks sticky. Can I dry it in an oven?A:NO.
Root Cause: Clumping indicates significant moisture uptake (deliquescence) or partial melting (Melting Point is ~102-105°C).[1]
Risk: Heating this compound, especially if moisture is present, accelerates the hydrolysis of the methyl ester to the acid derivative (Azoxystrobin acid precursor) and promotes E/Z isomerization.[1]
Remediation: If clumping is observed, the material is likely compromised for quantitative use. Perform a Karl Fischer (KF) titration.[1] If water >0.5%, discard or repurify.[1]
Scenario C: "I see a new peak at RRT 0.85."
Q: A new impurity is appearing before the main peak.A: This is the Hydrolysis Product (Acid Derivative) .
Mechanism: Water attacks the methyl ester carbonyl.
Diagnostic: Check your mobile phase pH. If pH < 3 or > 8, hydrolysis is catalyzed.[1] Maintain pH ~5.0–6.0 for maximum stability.[1]
Part 3: FAQ & Mechanistic Insights
Q1: Why is CAS 131860-97-4 considered moisture sensitive if the SDS says "Stable"?
Answer: "Stable" in an SDS often refers to safety (it won't explode), not analytical purity.[1] Chemically, this molecule contains two moisture-sensitive sites:[1]
Methyl Ester: Susceptible to hydrolysis to the carboxylic acid.
Enol Ether (
-methoxyacrylate): Susceptible to hydration, leading to bond cleavage and formation of an aldehyde/alcohol mix.[1]
Q2: Can I use a vacuum desiccator?
Answer: Yes, but with caution.[1] Do not apply high vacuum (< 10 mbar) for extended periods if the material is micronized, as sublimation can occur over long durations.[1] A standard desiccator with active silica gel or
Technical Comparison of LC-MS/MS Fragmentation: Azoxystrobin Intermediate (CAS 131860-97-4) vs. Final API
The following technical guide provides an in-depth analysis of the LC-MS identification and fragmentation of Methyl (E)-2-{2-[6-chloropyrimidin-4-yloxy]phenyl}-3-methoxyacrylate (CAS 131860-97-4). This compound is a crit...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the LC-MS identification and fragmentation of Methyl (E)-2-{2-[6-chloropyrimidin-4-yloxy]phenyl}-3-methoxyacrylate (CAS 131860-97-4). This compound is a critical synthetic intermediate and process impurity in the manufacturing of strobilurin fungicides, specifically Azoxystrobin .
Executive Summary
CAS 131860-97-4 represents the penultimate "chloropyrimidine" intermediate in the synthesis of Azoxystrobin. In drug and agrochemical development, rigorous monitoring of this compound is essential for two reasons: process yield optimization (monitoring the coupling efficiency with 2-cyanophenol) and regulatory compliance (impurity profiling).
This guide compares the mass spectrometric behavior of the intermediate against the final Active Ingredient (Azoxystrobin) and the hydrolyzed metabolite (Azoxystrobin Free Acid), providing a robust protocol for their discrimination in complex matrices.
Key Differentiator: The Chlorine Signature
Unlike the final Azoxystrobin molecule, CAS 131860-97-4 contains a chlorine atom.[1] This imparts a distinct 3:1 isotopic ratio (
) in the mass spectrum, serving as a self-validating confirmation tool that is absent in the final product.
Chemical Properties & MS Characteristics[2][3][4]
Feature
Target: Chloropyrimidine Intermediate
Alternative A: Azoxystrobin (Parent)
Alternative B: Azoxystrobin Free Acid
CAS Number
131860-97-4
131860-33-8
131860-34-9
Role
Synthetic Intermediate / Impurity
Active Ingredient (AI)
Metabolite / Degradant
Formula
C₁₅H₁₃ClN₂O₄
C₂₂H₁₇N₃O₅
C₂₁H₁₅N₃O₅
Monoisotopic Mass
320.06 Da
403.12 Da
389.10 Da
Precursor Ion [M+H]⁺
m/z 321.1
m/z 404.1
m/z 390.1
Isotope Pattern
Distinct [M] and [M+2] (3:1)
None (C, H, N, O only)
None
Retention Time (RP-LC)
Intermediate (Elutes ~2-3 min before Parent)
Late (Most Hydrophobic)
Early (Polar Acid)
Experimental Protocol (Methodology)
Sample Preparation[2][5][6][7][8]
Matrix: Synthetic reaction mixture or crude API.
Extraction: Dilute 10 mg of sample in 10 mL Acetonitrile (ACN). Sonicate for 5 mins. Filter through 0.22 µm PTFE filter.
Dilution: Further dilute 1:100 with Mobile Phase A/B (50:50) prior to injection.
LC-MS/MS Conditions[2]
Instrument: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
Mobile Phase B: Acetonitrile (Organic modifier).
Gradient:
0-1 min: 10% B (Isocratic hold)
1-8 min: 10%
95% B (Linear ramp)
8-10 min: 95% B (Wash)
Flow Rate: 0.4 mL/min.
Workflow Diagram
The following diagram illustrates the analytical decision tree for distinguishing the intermediate from the final product.
Caption: Analytical workflow for separating and identifying CAS 131860-97-4 from Azoxystrobin using retention time and MS/MS transitions.
Fragmentation Analysis (The Core)
The fragmentation of CAS 131860-97-4 is driven by the stability of the methoxyacrylate side chain and the chloropyrimidine ether linkage.
Primary Fragmentation Pathway (m/z 321.1)
Precursor: [M+H]+ at m/z 321.1 .
Product Ion 1 (Quantifier): m/z 289.1
Mechanism: Loss of Methanol (CH₃OH, 32 Da) from the methoxyacrylate group.
Significance: This transition (321
289) retains the chlorine atom, preserving the isotopic signature.
Product Ion 2 (Qualifier): m/z 261.1
Mechanism: Sequential loss of Carbon Monoxide (CO, 28 Da) from the m/z 289 fragment.
Structure: Formation of a benzofuran-like cation stabilized by the pyrimidine ring.
Product Ion 3 (Structural): m/z 229.0
Mechanism: Loss of the entire methoxyacrylate tail or cleavage of the ether bond.
Mechanistic Comparison with Azoxystrobin
While Azoxystrobin (m/z 404) also loses methanol to form m/z 372, it subsequently fragments to generate ions related to the cyanophenoxy group (m/z 116). The absence of these cyanophenoxy fragments in CAS 131860-97-4 is a definitive negative control.
Caption: Proposed ESI+ fragmentation pathway for CAS 131860-97-4 showing sequential neutral losses characteristic of methoxyacrylates.
Performance Comparison & Validation Data
To ensure the method is "self-validating" (Trustworthiness), the following performance metrics should be verified during method development.
Parameter
CAS 131860-97-4 (Intermediate)
Azoxystrobin (Parent)
Notes
Linearity (R²)
> 0.995 (10–1000 ng/mL)
> 0.995 (10–1000 ng/mL)
Both respond well in ESI+.
Sensitivity (LOD)
~1.0 ng/mL
~0.5 ng/mL
Intermediate is slightly less ionizable due to Cl electronegativity.
Matrix Effect
Low (< 15% suppression)
Medium (Subject to phospholipid suppression)
Intermediate elutes earlier, often avoiding lipid regions.
Specificity
High (Cl Isotope Pattern)
Medium (Isobaric interferences possible)
The 321/323 doublet is a unique identifier.
Troubleshooting Tip:
If the retention time of the Intermediate shifts significantly, check the pH of Mobile Phase A. The methoxyacrylate group is sensitive to hydrolysis at extreme pH. Maintain pH 3.0–4.0 using Formic Acid/Ammonium Formate buffer for maximum stability.
References
Food and Agriculture Organization (FAO). (2008). Azoxystrobin: Residue Analysis and Toxicological Evaluation. FAO Plant Production and Protection Paper. Link
Reddy, A. V., et al. (2013). Isolation and Characterization of Process-Related Impurity in Azoxystrobin. Journal of Analytical Chemistry. Link
PubChem. (2025). Compound Summary: Methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate.[2][3][4][5][6] National Library of Medicine. Link
Technical Guide: Elemental Analysis & Purity Validation for 3-Chloro-4-(2-pyrimidinyloxy)phenylamine
[1][2] Executive Summary & Molecule Profile[1] In the synthesis of Avanafil (a PDE5 inhibitor), the intermediate 3-Chloro-4-(2-pyrimidinyloxy)phenylamine (CAS: 338413-13-1) acts as a critical "left-hand" building block.[...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Molecule Profile[1]
In the synthesis of Avanafil (a PDE5 inhibitor), the intermediate 3-Chloro-4-(2-pyrimidinyloxy)phenylamine (CAS: 338413-13-1) acts as a critical "left-hand" building block.[1][2] Its purity directly impacts the yield and impurity profile of the final API.
While modern laboratories often default to NMR and HPLC for identity, Elemental Analysis (EA) remains the gold standard for establishing "bulk purity"—ensuring the sample is free of non-chromatophore impurities like inorganic salts (
, NaCl) or trapped solvents that HPLC/UV detectors miss.
This guide defines the theoretical expectations for this molecule, compares the performance of Classical Combustion Analysis against High-Resolution Mass Spectrometry (HRMS), and provides a decision framework for analytical failures.
Structure: Aniline derivative with a chloro-substituent and a pyrimidinyl ether linkage.[1][2]
Theoretical Expectations: The Baseline
Before running any experiment, the theoretical mass percentages must be established. In a GMP or high-rigor R&D environment, the standard acceptance criterion for Elemental Analysis is
absolute difference from the theoretical value [1, 2].[2]
Calculated Elemental Composition (Table 1)
Element
Count
Atomic Mass
Total Mass Contribution
Theoretical %
Acceptance Range ()
Carbon (C)
10
12.011
120.11
54.19%
53.79% – 54.59%
Hydrogen (H)
8
1.008
8.06
3.64%
3.24% – 4.04%
Nitrogen (N)
3
14.007
42.02
18.96%
18.56% – 19.36%
Chlorine (Cl)
1
35.45
35.45
16.00%
15.60% – 16.40%
Oxygen (O)
1
15.999
16.00
7.22%
N/A (usually calculated by difference)
Scientist's Note: The Hydrogen content (3.64%) is relatively low. This makes the sample highly sensitive to moisture absorption. Even 0.5% water uptake (common in hygroscopic amine salts) can skew the H-value outside the
Comparative Analysis: Combustion (CHN) vs. HRMS[1]
Researchers often ask: "Can I substitute High-Resolution Mass Spec (HRMS) for Elemental Analysis?"
While HRMS is faster and requires less sample, it measures molecular identity , not bulk purity .[1][2] Below is an objective comparison of performance for qualifying this specific intermediate.
Both are usually required for full characterization in publications [3].
Experimental Insight: The "Salt Trap"
In the synthesis of 3-Chloro-4-(2-pyrimidinyloxy)phenylamine, a common step involves coupling 4-amino-2-chlorophenol with a chloropyrimidine using a base like Potassium Carbonate (
Diagnosis: The sample contains ~7-8% inorganic salts by weight.[1][2] HRMS missed this because salts don't ionize well in standard ESI+ organic modes, and HPLC washed them into the void volume. Only Elemental Analysis revealed the true bulk purity.
Visualizing the Analytical Workflow
The following diagram maps the decision process for characterizing this intermediate, highlighting where specific methods (CHN vs. HRMS) provide unique value.
Figure 1: Integrated Analytical Workflow. Note how Elemental Analysis (Green) serves as the final gatekeeper for bulk purity, catching errors that HPLC and HRMS miss.
Validated Experimental Protocols
To ensure reproducibility and meet the
criteria, follow these specific protocols.
Protocol A: Sample Preparation for Combustion Analysis
Context: This amine is moderately hygroscopic and prone to oxidation.[1]
Recrystallization: Ensure the sample is recrystallized (typically from Ethanol/Water or Ethyl Acetate/Hexanes) to remove synthesis byproducts.
Drying (Critical):
Place 50 mg of sample in a vacuum drying pistol.
Temp:
(Do not exceed to avoid degradation of the ether linkage).
Vacuum: < 5 mbar.
Duration: Minimum 12 hours.
Why? Residual water or ethanol will drastically skew the Carbon % and Hydrogen %.
Handling: Transfer to the CHN analyzer in a desiccator. Weighing must be done rapidly to prevent moisture uptake from humid lab air.
Protocol B: HRMS Data Acquisition
Context: Verifying the formula
via exact mass.
Solvent: Dissolve 0.1 mg in Methanol (HPLC Grade).
Check HPLC purity. Re-purify via column chromatography.
References
Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved February 15, 2026, from [Link]
National Institutes of Health (NIH). (2016). An International Study Evaluating Elemental Analysis. PMC. Retrieved February 15, 2026, from [Link]
Royal Society of Chemistry (RSC). (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Retrieved February 15, 2026, from [Link]